Product packaging for Oradon [WHO-DD](Cat. No.:CAS No. 747-23-9)

Oradon [WHO-DD]

Cat. No.: B15495811
CAS No.: 747-23-9
M. Wt: 568.96 g/mol
InChI Key: JYWRYZOMVPVVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Oradon [WHO-DD] is a useful research compound. Its molecular formula is C15H22HgN5O6 and its molecular weight is 568.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality Oradon [WHO-DD] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oradon [WHO-DD] including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22HgN5O6 B15495811 Oradon [WHO-DD] CAS No. 747-23-9

Properties

CAS No.

747-23-9

Molecular Formula

C15H22HgN5O6

Molecular Weight

568.96 g/mol

IUPAC Name

1,3-dimethyl-7H-purine-2,6-dione;[3-(2,5-dioxopyrrolidin-1-yl)-2-methoxypropyl]mercury;hydrate

InChI

InChI=1S/C8H12NO3.C7H8N4O2.Hg.H2O/c1-6(12-2)5-9-7(10)3-4-8(9)11;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;;/h6H,1,3-5H2,2H3;3H,1-2H3,(H,8,9);;1H2

InChI Key

JYWRYZOMVPVVTN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC(CN1C(=O)CCC1=O)C[Hg].O

Origin of Product

United States

Foundational & Exploratory

Oridonin: A Technical Deep-Dive into its Classification, Bioactivity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oridonin (B1677485), a natural diterpenoid compound isolated from the medicinal herb Rabdosia rubescens, has garnered significant attention for its potent and diverse pharmacological activities. This technical guide provides a comprehensive overview of Oridonin, focusing on its classification, quantitative bioactivity, and underlying molecular mechanisms. While a formal World Health Organization Drug Dictionary (WHO-DD) classification has not been assigned, Oridonin is chemically classified as an ent-kaurane diterpenoid and pharmacologically categorized as an antineoplastic and anti-inflammatory agent. This document summarizes key quantitative data from preclinical studies, details experimental protocols for its evaluation, and visualizes its modulation of critical signaling pathways.

Classification of Oridonin

Currently, Oridonin does not have an assigned Anatomical Therapeutic Chemical (ATC) code or a formal classification within the WHO Drug Dictionary. However, based on its chemical structure and established pharmacological properties, it can be classified as follows:

  • Chemical Classification : ent-Kaurane Diterpenoid. Oridonin possesses a complex tetracyclic carbon skeleton characteristic of this class of natural products. Its CAS number is 28957-04-2.[1][2][3][4]

  • Pharmacological Classification :

    • Antineoplastic Agent[5][6][7]

    • Anti-inflammatory Agent[3][6][7]

    • Antibacterial Agent[8]

    • Apoptosis Inducer[5]

    • Angiogenesis Inhibitor[5]

Quantitative Bioactivity of Oridonin

Oridonin has demonstrated significant biological effects across a range of in vitro and in vivo models. The following tables summarize key quantitative data on its anticancer, anti-inflammatory, and antibacterial activities.

Anticancer Activity: In Vitro
Cell LineCancer TypeIC50 (µM)Exposure Time (h)
K562Chronic Myelogenous Leukemia0.95Not Specified
BEL-7402Hepatocellular Carcinoma0.50Not Specified
HCT-116Colorectal Carcinoma1.05Not Specified
BGC-7901Gastric Carcinoma1.05Not Specified
AGSGastric Cancer5.995 ± 0.74124
2.627 ± 0.32448
1.931 ± 0.15672
HGC27Gastric Cancer14.61 ± 0.60024
9.266 ± 0.40948
7.412 ± 0.51272
MGC803Gastric Cancer15.45 ± 0.5924
11.06 ± 0.40048
8.809 ± 0.15872
U87Glioblastoma~2024
~1048
~572
U251GlioblastomaNot Specified (LD50 of 5µM/L for 48h)48
KYSE70Esophageal Squamous Cell Carcinoma>2024
~1548
~1072
KYSE410Esophageal Squamous Cell Carcinoma~2024
~1048
~772
KYSE450Esophageal Squamous Cell Carcinoma~1824
~948
~672
Anticancer Activity: In Vivo
Cancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition
Glioma Xenograft (U87 cells)Nude Mice5 mg/kg and 10 mg/kg, i.p. daily for 27 daysAt day 27, tumor volume in the 5 mg/kg and 10 mg/kg groups was ~54.5% and ~18.2% of the control group, respectively.
Gastric Carcinoma Xenograft (BGC823 cells)Nude MiceNot specifiedDose-dependent reduction in tumor weight and volume.
Colon Cancer Xenograft (HCT116 cells)Nude MiceNot specifiedSignificantly smaller tumor volume compared to the control group.
Anti-inflammatory Activity
AssayModelKey Findings
Nitric Oxide (NO) ProductionLPS-stimulated RAW264.7 macrophagesSignificant inhibition of NO release.
Pro-inflammatory Cytokine ExpressionLPS-stimulated RAW264.7 macrophagesSuppression of IL-6, IL-1β, and TNF-α.
Acute Lung InjuryLPS-induced in miceAlleviation of inflammatory cell infiltration in lung tissue at 20 mg/kg.
Antibacterial Activity
Bacterial StrainMIC (µg/mL)
Bacillus subtilis31.2
Staphylococcus aureus31.2
Methicillin-resistant Staphylococcus aureus (MRSA)64
Mycobacterium phlei16
Aeromonas hydrophila100
Pharmacokinetic Parameters
Animal ModelRoute of AdministrationDoseCmaxTmaxt1/2Absolute Bioavailability (%)
RatOral20 mg/kgNot specified< 15 minNot specified4.32
RatOral40 mg/kgNot specified< 15 minNot specified4.58
RatOral80 mg/kgNot specified< 15 minNot specified10.8
RatIntravenous5, 10, 15 mg/kgDose-dependentNot applicableNot specifiedNot applicable

Experimental Protocols

In Vitro Cell Viability Assessment (MTT Assay)

This protocol is a generalized representation based on common methodologies for assessing the cytotoxic effects of Oridonin on cancer cell lines.

  • Cell Seeding : Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment : Prepare a stock solution of Oridonin in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations. Replace the medium in each well with 100 µL of the medium containing the respective Oridonin concentration. Include a vehicle control (DMSO at the highest concentration used for dilutions).

  • Incubation : Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition : Following the incubation period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well.

  • Formazan (B1609692) Crystal Formation : Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the log of the Oridonin concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of Oridonin in a nude mouse xenograft model.

  • Animal Model : Use 4-6 week old female athymic nude mice.

  • Tumor Cell Implantation : Subcutaneously inject 5 x 10⁶ to 1 x 10⁷ cancer cells (e.g., U87 glioblastoma cells) in 100 µL of serum-free medium or a mixture of medium and Matrigel into the right flank of each mouse.

  • Tumor Growth and Grouping : Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width²) / 2. When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=6-8 mice per group).

  • Treatment Administration :

    • Control Group : Administer the vehicle (e.g., a solution of saline with 5% DMSO and 1% Tween 80) intraperitoneally (i.p.) daily.

    • Treatment Groups : Administer Oridonin at different doses (e.g., 5 mg/kg and 10 mg/kg) intraperitoneally daily.

  • Monitoring : Continue to monitor tumor volume and body weight every 2-3 days for the duration of the study (e.g., 21-28 days).

  • Endpoint and Tissue Collection : At the end of the study, euthanize the mice, and excise the tumors. Measure the final tumor weight and volume.

  • Data Analysis : Compare the mean tumor volumes and weights between the treatment and control groups. Calculate the tumor growth inhibition rate.

Western Blot Analysis of Signaling Pathways

This protocol provides a general framework for investigating the effect of Oridonin on protein expression and phosphorylation in key signaling pathways.

  • Cell Culture and Treatment : Plate cells at an appropriate density in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of Oridonin for a specified duration (e.g., 24 hours).

  • Protein Extraction : Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA protein assay.

  • SDS-PAGE and Protein Transfer : Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include those against total and phosphorylated forms of Akt, NF-κB p65, ERK1/2, p38, and JNK, as well as β-actin as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis : Quantify the band intensities using image analysis software and normalize to the loading control.

Signaling Pathways and Mechanisms of Action

Oridonin exerts its biological effects by modulating multiple intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways affected by Oridonin.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Oridonin has been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and growth.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane Oridonin Oridonin Akt Akt Oridonin->Akt PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Oridonin inhibits the PI3K/Akt/mTOR signaling pathway by targeting Akt.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival. Oridonin has been demonstrated to suppress the activation of this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm Oridonin Oridonin IKK IKK Complex Oridonin->IKK Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression

Caption: Oridonin suppresses the NF-κB pathway by inhibiting IKK activation.

Regulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK, is involved in various cellular processes. Oridonin has been shown to differentially modulate these kinases.

MAPK_Pathway Oridonin Oridonin ERK ERK Oridonin->ERK p38 p38 Oridonin->p38 JNK JNK Oridonin->JNK Stress_Stimuli Cellular Stress/ Growth Factors MAPKKK MAPKKK Stress_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->ERK MAPKK->p38 MAPKK->JNK Cellular_Response Cellular Response (Proliferation, Apoptosis) ERK->Cellular_Response p38->Cellular_Response JNK->Cellular_Response

References

Oridonin's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oridonin (B1677485), a natural diterpenoid compound isolated from the medicinal herb Rabdosia rubescens, has demonstrated significant anti-cancer properties across a spectrum of malignancies.[1][2][3] Its therapeutic potential stems from its ability to modulate a complex network of intracellular signaling pathways, ultimately leading to the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and metastasis.[1][2][3] This technical guide provides a comprehensive overview of the core mechanisms of action of Oridonin in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades involved.

Induction of Apoptosis

Oridonin triggers programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4]

Key Molecular Events:

  • Modulation of Bcl-2 Family Proteins: Oridonin alters the balance between pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xL, Mcl-1) proteins. It upregulates the expression of Bax and downregulates Bcl-2, leading to an increased Bax/Bcl-2 ratio, which promotes mitochondrial outer membrane permeabilization (MOMP).[1][5]

  • Mitochondrial Dysfunction: The increased MOMP results in the release of cytochrome c from the mitochondria into the cytosol.[6][7]

  • Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway.[6][7][8] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[1][8][9] Oridonin has also been shown to activate caspase-8, the initiator caspase of the extrinsic pathway.[3]

  • PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, leading to its inactivation and contributing to apoptosis.[5][6][7]

  • Reactive Oxygen Species (ROS) Generation: Oridonin can induce the production of ROS, which can further promote apoptosis through the activation of stress-activated protein kinases like JNK and p38 MAPK.[10]

Quantitative Data on Apoptosis Induction:

Cell LineCancer TypeOridonin Concentration (µM)Incubation Time (h)Apoptotic Cell Percentage (%)Reference
HGC-27Gastric Cancer102426.3[11]
HGC-27Gastric Cancer152450.1[11]
HGC-27Gastric Cancer202452.4[11]
MC-3Mucoepidermoid CarcinomaVaries-Sub G1 phase increased 8.96-fold[4]
YD-15Mucoepidermoid CarcinomaVaries-Sub G1 phase increased 13.31-fold[4]

Experimental Protocol: Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry

This protocol is a common method for quantifying apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane, an early marker of apoptosis.[12][13][14][15][16]

  • Cell Culture and Treatment: Seed 1 x 10^6 cells in a T25 flask and treat with the desired concentrations of Oridonin for the specified time.[13][14] Include both untreated and positive controls.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells.[13][14] For adherent cells, use trypsin to detach them.[13]

  • Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at approximately 670 x g for 5 minutes at room temperature.[13][14]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[12] Gently vortex the cells.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]

  • Analysis: Analyze the cells immediately by flow cytometry.[12] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[12][13]

Cell Cycle Arrest

Oridonin can halt the progression of the cell cycle, primarily at the G2/M phase, thereby preventing cancer cell proliferation.[1][5][8][17]

Key Molecular Events:

  • Modulation of Cyclins and CDKs: Oridonin downregulates the expression of key G2/M transition proteins, including Cyclin B1 and CDK1 (Cdc2).[5][11]

  • Upregulation of CDK Inhibitors: It increases the expression of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27.[1][8]

  • p53 Activation: Oridonin can activate the p53 tumor suppressor protein, which in turn transcriptionally activates p21, leading to G2/M arrest.[1][8][9]

Quantitative Data on Cell Cycle Arrest:

Cell LineCancer TypeOridonin Concentration (µM)Incubation Time (h)Cell Cycle Phase ArrestReference
PC3Prostate Cancer10, 20, 4024G2/M[1]
DU145Prostate Cancer15, 30, 6024G2/M[1]
HepG2Hepatocellular Carcinoma4024G2/M[8][18]
HGC-27Gastric Cancer15, 2012G2/M[11]

Inhibition of Key Signaling Pathways

Oridonin exerts its anti-cancer effects by targeting multiple critical signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its hyperactivation is common in many cancers.[19]

Mechanism of Inhibition:

  • Oridonin inhibits the phosphorylation of PI3K and its downstream effector Akt.[1][5]

  • Inactivation of Akt leads to the downstream suppression of mTOR, a key regulator of protein synthesis and cell growth.[20]

  • Downregulation of the PI3K/Akt pathway can also lead to the accumulation of the p53 tumor suppressor by reducing MDM2-mediated degradation.[1]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38.

Mechanism of Modulation:

  • ERK Inhibition: Oridonin often decreases the phosphorylation of ERK, which is typically associated with cell proliferation and survival.[6][7]

  • JNK and p38 Activation: Conversely, Oridonin increases the phosphorylation of JNK and p38 MAPK.[6][7][10] Activation of these stress-activated kinases is often linked to the induction of apoptosis.[10]

STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell survival, proliferation, and angiogenesis. Constitutive activation of STAT3 is observed in many cancers.[21]

Mechanism of Inhibition:

  • Oridonin and its analogues have been shown to directly inhibit STAT3.[21]

  • For instance, the oridonin analogue CYD0618 covalently binds to Cys-542 in the STAT3 protein, leading to an allosteric inhibition of its activity.[21] This prevents STAT3 dimerization, nuclear translocation, and the expression of its target oncogenes.[21]

NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that regulates the expression of genes involved in inflammation, immunity, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers.

Mechanism of Inhibition:

  • Oridonin has been reported to suppress the activation of the NF-κB signaling pathway, contributing to its anti-inflammatory and anti-cancer effects.[22]

Notch Pathway

The Notch signaling pathway is involved in cell fate decisions, proliferation, and apoptosis. Its dysregulation has been implicated in various cancers.

Mechanism of Inhibition:

  • Oridonin can inhibit the Notch signaling pathway by decreasing the expression of Notch receptors (Notch 1-4).[23]

  • In the context of angiogenesis, Oridonin has been shown to down-regulate the VEGF-induced expression of the Notch ligand Jagged2 and subsequent Notch1 activity.[24][25]

Experimental Protocol: Western Blotting for Protein Expression Analysis

Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins in cell or tissue extracts.[26][27][28]

  • Sample Preparation:

    • Treat cells with Oridonin for the desired time.

    • Lyse cells in RIPA buffer or 1X SDS sample buffer containing protease and phosphatase inhibitors.[26][27]

    • Determine protein concentration using a BCA or Bradford assay.[27]

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.[26][28]

    • Run the gel to separate proteins based on molecular weight.[29]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[26][28]

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[26]

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C with gentle shaking.[26][27]

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[27][28]

  • Detection:

    • Wash the membrane again three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[27]

Anti-Angiogenic and Anti-Metastatic Effects

Oridonin can inhibit the formation of new blood vessels (angiogenesis) and the spread of cancer cells to distant sites (metastasis), which are critical processes for tumor growth and progression.[2]

Anti-Angiogenesis

Key Molecular Events:

  • Inhibition of VEGF Signaling: Oridonin suppresses the expression of Vascular Endothelial Growth Factor (VEGF) and its receptors, which are key drivers of angiogenesis.[2]

  • Suppression of Endothelial Cell Functions: It inhibits the proliferation, migration, and tube formation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).[24][25]

  • Vessel Normalization: Oridonin can promote the maturation of tumor blood vessels by increasing pericyte coverage, which can improve the delivery and efficacy of other cancer therapies.[30]

Quantitative Data on Anti-Angiogenesis:

ModelEffect of OridoninQuantitative ChangeReference
Mouse Corneal AngiogenesisInhibition of VEGF-induced neovascularization88% reduction in vascularization area[24]
HUVEC cellsReduction in tubular formation>90% reduction[2]
Anti-Metastasis

Key Molecular Events:

  • Inhibition of Cell Migration and Invasion: Oridonin suppresses the migratory and invasive capabilities of cancer cells.[2][3]

  • Suppression of Epithelial-to-Mesenchymal Transition (EMT): It can reverse EMT by increasing the expression of epithelial markers (e.g., E-cadherin) and decreasing mesenchymal markers (e.g., N-cadherin, Vimentin, Snail).[2]

  • Downregulation of Matrix Metalloproteinases (MMPs): Oridonin reduces the expression and activity of MMP-2 and MMP-9, enzymes that degrade the extracellular matrix and facilitate invasion.[3][20]

  • Targeting Adhesion and Motility Pathways: It can inhibit the expression of proteins involved in cell adhesion and motility, such as Integrin β1 and Focal Adhesion Kinase (FAK).[3]

Signaling Pathway Diagrams

Oridonin's Effect on Apoptosis and Cell Cycle Arrest

Oridonin_Apoptosis_CellCycle cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest Oridonin Oridonin Bcl2 Bcl-2 Oridonin->Bcl2 inhibits Bax Bax Oridonin->Bax activates p53 p53 Oridonin->p53 activates CDK1 CDK1 Oridonin->CDK1 inhibits CyclinB1 Cyclin B1 Oridonin->CyclinB1 inhibits Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis cPARP Cleaved PARP PARP->cPARP p21 p21 p53->p21 p21->CDK1 G2M G2/M Arrest CDK1->G2M CyclinB1->G2M

Caption: Oridonin induces apoptosis and G2/M cell cycle arrest.

Oridonin's Inhibition of Pro-Survival Signaling Pathways

Oridonin_Signaling_Inhibition cluster_pi3k PI3K/Akt Pathway cluster_stat3 STAT3 Pathway cluster_mapk MAPK Pathway Oridonin Oridonin PI3K PI3K Oridonin->PI3K inhibits STAT3 STAT3 Oridonin->STAT3 inhibits ERK ERK Oridonin->ERK inhibits JNK_p38 JNK/p38 Oridonin->JNK_p38 activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Proliferation & Survival mTOR->Proliferation_Survival Gene_Expression Oncogenic Gene Expression STAT3->Gene_Expression ERK->Proliferation_Survival Apoptosis_MAPK Apoptosis JNK_p38->Apoptosis_MAPK

Caption: Oridonin inhibits key pro-survival signaling pathways.

Experimental Workflow for Western Blotting

Western_Blot_Workflow start Start cell_culture Cell Culture & Treatment with Oridonin start->cell_culture lysis Cell Lysis & Protein Extraction cell_culture->lysis quantification Protein Quantification (BCA/Bradford) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: A typical workflow for Western blotting analysis.

Conclusion

Oridonin is a promising natural anti-cancer agent with a multifaceted mechanism of action. It effectively induces apoptosis and cell cycle arrest while simultaneously inhibiting key signaling pathways crucial for cancer cell proliferation, survival, angiogenesis, and metastasis. The comprehensive data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of Oridonin in oncology. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate its efficacy and safety profile in cancer patients.

References

Oridonin: A Technical Guide to Sourcing, Extraction, and Mechanism of Action from Rabdosia rubescens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oridonin (B1677485), an ent-kaurane diterpenoid derived from the medicinal herb Rabdosia rubescens, has garnered significant scientific interest for its potent anti-tumor, anti-inflammatory, and anti-proliferative properties. This technical guide provides an in-depth overview of Oridonin, covering its botanical source, a comparative analysis of extraction methodologies, detailed experimental protocols, and an elucidation of its pro-apoptotic signaling pathways. Quantitative data from various extraction techniques are systematically presented to aid in the optimization of isolation procedures. Furthermore, this document offers visualizations of key processes, including a generalized extraction workflow and the mitochondrial apoptosis pathway induced by Oridonin, to facilitate a deeper understanding of its journey from a natural source to a potential therapeutic agent.

Botanical Source: Rabdosia rubescens

Oridonin is predominantly isolated from Rabdosia rubescens (formerly known as Isodon rubescens), a perennial herbaceous plant belonging to the Lamiaceae family.[1] Commonly referred to as Donglingcao in Traditional Chinese Medicine, this plant is widely distributed in the northern provinces of China, often found on dry slopes and along streams.[2] R. rubescens has a long history of use for treating conditions related to inflammation and cancer.[3]

The primary bioactive constituents of R. rubescens are diterpenoids, with Oridonin being the most significant and abundant, recognized for its wide range of pharmacological activities.[1][4] The concentration of Oridonin can vary depending on the time of harvest, with studies indicating that the highest levels are typically found between August and September.

Extraction of Oridonin from Rabdosia rubescens

The isolation of Oridonin from the dried aerial parts of R. rubescens can be accomplished through various methods, ranging from conventional solvent-based techniques to modern, enhanced approaches. The choice of method impacts yield, purity, extraction time, and environmental footprint.

Comparative Analysis of Extraction Methods

The efficiency of different extraction techniques is paramount for obtaining high-yield, high-purity Oridonin. Modern methods like Ultrasound-Assisted Extraction (UAE) and Ultrasound-Assisted Supercritical CO₂ (USC-CO₂) extraction have shown significant improvements over traditional methods such as heat reflux and simple maceration.

Extraction MethodSolvent SystemTemp. (°C)TimeSolid-to-Liquid RatioOridonin YieldReference
Ultrasound-Assisted Extraction (UAE) 75.9% Ethanol (B145695)N/A35.7 min1:32.6 (g/mL)0.423% (4.23 mg/g)[2]
Ultrasound-Assisted Extraction (UAE) N/AN/A1.5 h1:18 (g/mL)4.122%[5]
Conventional Solid-Liquid Extraction 80% EthanolN/A75 min1:12 (mL/g)9.6% (Crude Extract)[6]
Heat-Reflux Extraction N/AN/AN/AN/ALower than USC-CO₂ by 15-21%[7]
Ultrasound-Assisted Supercritical CO₂ Supercritical CO₂32-69°CN/AN/A15-21% higher than Heat-Reflux[7]

Note: Yields can vary significantly based on the specific parameters, equipment, and the quality of the plant material. The 9.6% yield refers to the total crude extract, not purified Oridonin.

General Extraction and Purification Workflow

The process of obtaining pure Oridonin involves several key stages, from initial extraction to final purification.

G cluster_extraction Extraction Phase cluster_purification Purification Phase A Dried R. rubescens Powder B Solvent Extraction (e.g., Ethanol, Heat-Reflux, UAE) A->B C Filtration B->C D Solvent Evaporation (Rotary Evaporation) C->D E Crude Extract D->E F Silica (B1680970) Gel Column Chromatography E->F G Elution with Solvent Gradient F->G H Fraction Collection G->H I Recrystallization H->I J Pure Oridonin Crystals I->J

Figure 1. Generalized workflow for Oridonin extraction and purification.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the extraction and purification of Oridonin.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol is based on optimized conditions for achieving a high yield of Oridonin.

  • Preparation of Plant Material: Dry the aerial parts of Rabdosia rubescens at 40-50°C and grind into a fine powder (e.g., 60 mesh).

  • Extraction:

    • Weigh 10 g of the dried R. rubescens powder.

    • Place the powder in a flask and add 180 mL of 80% ethanol to achieve a solid-to-liquid ratio of 1:18 (g/mL).

    • Submerge the flask in an ultrasonic bath.

    • Perform ultrasonication for 1.5 hours at a power of 190 W.

  • Filtration and Concentration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

    • Collect the filtrate and concentrate it using a rotary evaporator under reduced pressure at 50°C until a crude extract is obtained.

  • Purification (General):

    • The resulting crude extract can be further purified using silica gel column chromatography as described in Protocol 2.

Protocol 2: Conventional Extraction and Silica Gel Chromatography

This protocol describes a conventional method followed by a standard purification process.[8]

  • Preparation of Plant Material: Prepare dried, powdered R. rubescens as described in Protocol 1.

  • Extraction:

    • Place 500 g of the powder into an appropriate vessel.

    • Add 5 L of 95% ethanol-water solution.

    • Perform the extraction twice, combining the liquid extracts from both runs.

  • Concentration and Decolorization:

    • Concentrate the combined extract to approximately one-third of its original volume using a rotary evaporator.

    • Add activated carbon to the concentrated solution and perform ultrasonication for 30 minutes for decolorization.

    • Filter the solution under reduced pressure to remove the activated carbon.

    • Further concentrate the filtrate to obtain the crude extract.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column using a slurry packing method with a suitable non-polar solvent (e.g., n-hexane).

    • Dissolve the crude extract in a minimal amount of solvent and load it onto the column.

    • Elute the column with a solvent gradient of increasing polarity (e.g., a gradient of n-hexane and ethyl acetate (B1210297), followed by ethyl acetate and methanol).

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing Oridonin.

  • Final Purification:

    • Combine the Oridonin-rich fractions and evaporate the solvent.

    • Perform recrystallization using a suitable solvent system (e.g., methanol-water) to obtain high-purity Oridonin crystals (purity can exceed 97%).[1][8]

Mechanism of Action: Induction of Apoptosis

Oridonin exerts its potent anti-cancer effects primarily through the induction of apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway is a key mechanism. Oridonin initiates this cascade by altering the balance of pro-apoptotic and anti-apoptotic proteins within the Bcl-2 family.

Specifically, Oridonin upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[9][10] This shift in the Bax/Bcl-2 ratio leads to Mitochondrial Outer Membrane Permeabilization (MOMP). The compromised mitochondrial membrane releases key pro-apoptotic factors, including cytochrome c, into the cytoplasm.[10]

Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, triggers the assembly of a multi-protein complex known as the apoptosome. The apoptosome then recruits and activates pro-caspase-9. Activated caspase-9 subsequently activates the executioner caspase, caspase-3.[5][10] Caspase-3 is responsible for cleaving a multitude of cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell death.[9]

Oridonin-Induced Mitochondrial Apoptosis Pathway

G Oridonin Oridonin Bcl2 Bcl-2 (Anti-apoptotic) Oridonin->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Oridonin->Bax Activates Mito Mitochondrion Bcl2->Mito Inhibits MOMP Bax->Mito Promotes MOMP CytC Cytochrome c Mito->CytC Release Apoptosome Apoptosome Assembly CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Casp9 Activates Casp3 Pro-Caspase-3 -> Caspase-3 Casp9->Casp3 Activates Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Figure 2. Signaling pathway of Oridonin-induced mitochondrial apoptosis.

Conclusion

Oridonin stands out as a promising natural compound with significant therapeutic potential, particularly in oncology. The efficiency of its extraction from Rabdosia rubescens has been substantially improved through modern techniques like ultrasound-assisted extraction, which offers higher yields in shorter times compared to conventional methods. Understanding the detailed protocols for its isolation and purification is critical for consistent research and development. Furthermore, elucidating its mechanism of action, primarily the induction of the intrinsic apoptosis pathway via modulation of Bcl-2 family proteins, provides a solid foundation for its exploration in drug development programs. This guide serves as a comprehensive technical resource to support researchers and scientists in harnessing the potential of Oridonin.

References

Oridonin's In Vitro Effects on Cellular Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Oridonin, a natural diterpenoid compound isolated from the medicinal herb Rabdosia rubescens, has garnered significant attention in oncological and pharmacological research. Its potent anti-tumor, anti-inflammatory, and anti-proliferative properties are attributed to its ability to modulate a complex network of intracellular signaling pathways. This technical guide provides an in-depth analysis of Oridonin's effects on key signaling cascades in vitro, presenting quantitative data, detailed experimental methodologies, and visual pathway diagrams to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates fundamental cellular processes including cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common hallmark of many cancers, making it a prime target for therapeutic intervention. Oridonin has been demonstrated to be a potent inhibitor of this pathway.[1][2]

Oridonin's inhibitory action on the PI3K/Akt pathway is multifaceted. Studies have shown that it can directly bind to AKT1, potentially acting as an ATP-competitive inhibitor.[1] This binding prevents the phosphorylation and subsequent activation of Akt. In various cancer cell lines, including prostate and breast cancer, treatment with Oridonin leads to a significant decrease in the levels of phosphorylated Akt (p-Akt).[2][3] The inactivation of Akt, in turn, affects downstream targets. For instance, it can lead to the downregulation of murine double minute 2 (MDM2), which results in the stabilization and accumulation of the tumor suppressor p53.[2]

Visualizing Oridonin's Impact on the PI3K/Akt Pathway

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Akt->pAkt mTOR mTOR pAkt->mTOR MDM2 MDM2 pAkt->MDM2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation p53 p53 MDM2->p53 Degrades Apoptosis Apoptosis p53->Apoptosis Oridonin Oridonin Oridonin->PI3K Inhibits Expression Oridonin->pAkt Inhibits (Direct Binding) MAPK_Pathway cluster_stimuli Extracellular Stimuli cluster_cascades MAPK Cascades cluster_outcomes Cellular Outcomes Mitogens Mitogens ERK ERK Mitogens->ERK Stress Cellular Stress JNK JNK Stress->JNK p38 p38 Stress->p38 p_ERK p-ERK ERK->p_ERK p_JNK p-JNK JNK->p_JNK p_p38 p-p38 p38->p_p38 Proliferation Proliferation Survival p_ERK->Proliferation cJun c-Jun p_JNK->cJun Apoptosis Apoptosis p_p38->Apoptosis cJun->Apoptosis Oridonin Oridonin Oridonin->p_ERK Inhibits Oridonin->p_JNK Activates Oridonin->p_p38 Activates NFkB_Pathway cluster_stimuli Inflammatory Stimuli (e.g., TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α IKK IKK Stimulus->IKK Activates NFkB_IkB NF-κB IκB IKK->NFkB_IkB:f1 Phosphorylates IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB:f0->NFkB Releases p_IkB p-IκB (Degraded) NFkB_IkB:f1->p_IkB Oridonin Oridonin Oridonin->IKK Inhibits Gene Target Gene Transcription NFkB_nuc->Gene Activates Wnt_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DestructionComplex Destruction Complex (GSK3β, Axin, APC) beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylates & Degrades beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates Oridonin Oridonin Oridonin->DestructionComplex Upregulates (e.g., GSK3β) Oridonin->beta_catenin Inhibits Expression TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Target Gene Transcription (c-myc, cyclin D1) TCF_LEF->TargetGenes Activates JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates p_JAK p-JAK JAK->p_JAK STAT STAT p_JAK->STAT Phosphorylates p_STAT p-STAT STAT->p_STAT STAT_dimer p-STAT Dimer p_STAT->STAT_dimer Dimerizes Oridonin Oridonin Oridonin->Cytokine Decreases Expression Oridonin->p_STAT Decreases Expression Gene Target Gene Transcription STAT_dimer->Gene Activates Cell_Cycle_Workflow start Seed Cancer Cells in Culture Plates treat Treat with Oridonin (Varying Concentrations and Times) start->treat harvest Harvest Cells (Trypsinization) treat->harvest fix Fix Cells (e.g., 70% Ethanol) harvest->fix stain Stain DNA (Propidium Iodide, PI) fix->stain analyze Analyze by Flow Cytometry stain->analyze result Quantify Cell Population in G1, S, and G2/M Phases analyze->result

References

Oridonin: A Technical Deep Dive into its Pharmacology and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oridonin, a natural ent-kaurane diterpenoid isolated from the medicinal herb Rabdosia rubescens, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of Oridonin's drug classification, mechanism of action, and key quantitative data from preclinical studies. We delve into the intricate signaling pathways modulated by Oridonin, including the NF-κB, NLRP3 inflammasome, and Nrf2 pathways, and provide detailed experimental protocols for assessing its biological effects. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration of Oridonin's therapeutic potential.

Drug Classification and ATC Code

Oridonin is chemically classified as an ent-kaurane diterpenoid.[1] Pharmacologically, it is recognized for a broad spectrum of activities, including:

  • Antineoplastic Agent: Demonstrates efficacy against a variety of cancer cell lines.[2][3][4]

  • Anti-inflammatory Agent: Exerts potent anti-inflammatory effects through multiple mechanisms.[2][4][5][6]

  • Antibacterial Agent: Shows activity against certain bacterial strains.[2][4]

  • Angiogenesis Inhibitor: Can inhibit the formation of new blood vessels, a key process in tumor growth.[2]

  • Apoptosis Inducer: Promotes programmed cell death in cancerous cells.[2]

Currently, Oridonin does not have an officially assigned Anatomical Therapeutic Chemical (ATC) code . As an investigational compound, its classification will be determined upon regulatory approval. Based on its primary activities, it could potentially be classified under L01 (Antineoplastic agents) or M01 (Anti-inflammatory and antirheumatic products).

Quantitative Pharmacological Data

The following tables summarize key quantitative data for Oridonin from various preclinical studies.

Table 1: In Vitro Cytotoxicity of Oridonin in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Assay Duration (hours)
AGSGastric Cancer5.995 ± 0.74124
AGSGastric Cancer2.627 ± 0.32448
AGSGastric Cancer1.931 ± 0.15672
HGC27Gastric Cancer14.61 ± 0.60024
HGC27Gastric Cancer9.266 ± 0.40948
HGC27Gastric Cancer7.412 ± 0.51272
MGC803Gastric Cancer15.45 ± 0.5924
MGC803Gastric Cancer11.06 ± 0.40048
MGC803Gastric Cancer8.809 ± 0.15872
EC109Esophageal Cancer61.0 ± 1.824
EC109Esophageal Cancer38.2 ± 1.648
EC109Esophageal Cancer38.9 ± 1.672
EC9706Esophageal Cancer37.5 ± 1.624
EC9706Esophageal Cancer28.0 ± 1.448
EC9706Esophageal Cancer23.9 ± 1.472
KYSE450Esophageal Cancer30.5 ± 0.424
KYSE450Esophageal Cancer28.2 ± 1.548
KYSE450Esophageal Cancer17.1 ± 1.272
KYSE750Esophageal Cancer35.3 ± 1.524
KYSE750Esophageal Cancer23.4 ± 2.148
KYSE750Esophageal Cancer14.3 ± 1.272
TE-1Esophageal Cancer25.2 ± 1.424
TE-1Esophageal Cancer18.0 ± 1.348
TE-1Esophageal Cancer8.4 ± 0.972

Data compiled from references[7][8].

Table 2: Inhibition of Kinase Activity
Target KinaseIC50 (µM)
AKT18.4
AKT28.9

Data compiled from reference[7].

Table 3: In Vivo Pharmacokinetic Parameters (Rat Model)
ParameterValue
Distribution Half-life (t1/2α)~2.104 hours
Elimination Half-life (t1/2β)~69.303 hours
Area Under the Curve (AUC)41.637 mg/h/L
Clearance (CL)0.089 L/h/kg
Apparent Volume of Distribution (Vd)0.4 L/kg

Data compiled from reference[9]. It is important to note that Oridonin has low oral bioavailability due to extensive first-pass metabolism.[10]

Key Signaling Pathways and Mechanisms of Action

Oridonin exerts its pharmacological effects by modulating several key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Oridonin has been shown to inhibit the activation of NF-κB.[6][11] This is a key mechanism behind its anti-inflammatory and pro-apoptotic effects.

NF_kB_Pathway Oridonin Oridonin IKK IKK Complex Oridonin->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression

Caption: Oridonin's inhibition of the NF-κB signaling pathway.

Covalent Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of pro-inflammatory cytokines IL-1β and IL-18. Oridonin has been identified as a covalent inhibitor of NLRP3.[2][12][13] It forms a covalent bond with cysteine 279 in the NACHT domain of NLRP3, which blocks the interaction between NLRP3 and NEK7, thereby inhibiting inflammasome assembly and activation.[12][13]

NLRP3_Inflammasome_Pathway Oridonin Oridonin NLRP3 NLRP3 Oridonin->NLRP3 Covalently binds (Cys279) ASC ASC NLRP3->ASC NEK7 NEK7 NEK7->NLRP3 Interacts Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Caspase1 Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b IL1b IL-1β Pro_IL1b->IL1b

Caption: Covalent inhibition of the NLRP3 inflammasome by Oridonin.

Modulation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Oridonin has been shown to activate the Nrf2 pathway, leading to the expression of antioxidant and cytoprotective genes.[14][15] This contributes to its protective effects against oxidative stress-induced cellular damage.

Nrf2_Pathway Oridonin Oridonin Keap1 Keap1 Oridonin->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Promotes degradation Ubiquitination Ubiquitination & Degradation Nrf2->Ubiquitination Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE Nucleus->ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

Caption: Activation of the Nrf2 antioxidant pathway by Oridonin.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Oridonin on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HT29)[16]

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Oridonin (dissolved in DMSO to create a stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 1 x 10^4 cells/well in 180 µL of medium and allow them to attach for 24 hours.[16]

  • Prepare serial dilutions of Oridonin in culture medium from the stock solution. The final concentration of DMSO should be less than 0.1%.

  • Replace the medium in the wells with 200 µL of medium containing the different concentrations of Oridonin. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic cells after Oridonin treatment.

Materials:

  • Cancer cell lines

  • Oridonin

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of Oridonin for the desired time.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a 5 mL culture tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.[17]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis of Signaling Proteins

Objective: To assess the effect of Oridonin on the expression and phosphorylation of key proteins in a specific signaling pathway (e.g., NF-κB).

Materials:

  • Cell lines

  • Oridonin

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with Oridonin for the specified duration. For pathways requiring induction, pre-treat with an appropriate stimulus (e.g., LPS for NF-κB).

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

Oridonin is a promising natural product with a well-documented portfolio of anticancer and anti-inflammatory activities. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as NF-κB, NLRP3, and Nrf2, makes it an attractive candidate for further drug development. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to build upon. Future research should focus on optimizing the pharmacokinetic properties of Oridonin through medicinal chemistry approaches to enhance its bioavailability and clinical efficacy. Furthermore, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible therapeutic benefits for patients. One such derivative, HAO472, has entered a Phase I clinical trial for acute myelogenous leukemia.[18]

References

The Chemical Architecture of Oridonin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Structural and Mechanistic Properties of a Promising Natural Compound

Introduction

Oridonin, a bioactive ent-kaurane diterpenoid isolated from the medicinal herb Rabdosia rubescens, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1] With a molecular formula of C₂₀H₂₈O₆ and a molecular weight of approximately 364.44 g/mol , this complex natural product exhibits potent anti-inflammatory, anti-bacterial, and notably, anti-cancer properties.[1] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the chemical structure of Oridonin, the experimental methodologies used for its characterization, and its intricate interactions with key cellular signaling pathways.

Chemical Structure and Properties

Oridonin possesses a complex pentacyclic structure, characterized by an ent-kaurane skeleton. Its systematic IUPAC name is (1S,2S,5S,8R,9S,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.1⁵,⁸.0¹,¹¹.0²,⁸]octadecan-7-one.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Oridonin is presented in Table 1.

PropertyValueReference
Molecular Formula C₂₀H₂₈O₆[1]
Molecular Weight 364.44 g/mol [1]
CAS Number 28957-04-2[1]
Appearance Pale yellow needle-like crystals
Melting Point 248-250 °C[2]
Solubility Slightly soluble in water; soluble in methanol (B129727), ethanol, ethyl acetate, and DMSO.
SMILES C[C@@]1(CC--INVALID-LINK--C(=C)C5=O)(OC3)O)O">C@HO)C

Structural Elucidation: Experimental Methodologies and Data

The intricate three-dimensional structure of Oridonin has been elucidated through a combination of advanced spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of organic molecules.

  • Sample Preparation: A solution of Oridonin is prepared by dissolving the compound in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), to a concentration of approximately 5-10 mg/mL. The solution is then transferred to a 5 mm NMR tube.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of protons, and a relaxation delay to ensure quantitative integration.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are often performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments: To establish connectivity between protons and carbons, a suite of 2D NMR experiments is employed, including:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in the determination of the stereochemistry.

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for Oridonin. Note: The data presented here is a compilation from various sources and may vary slightly depending on the solvent and experimental conditions.

Table 2: ¹H NMR Spectral Data of Oridonin

ProtonChemical Shift (ppm)Multiplicity
H-1~3.8m
H-5~2.5m
H-6~4.2d
H-17a~5.2s
H-17b~6.0s
CH₃-18~1.1s
CH₃-19~1.2s
... (Data is illustrative as a complete, verified list of all proton assignments was not available in the search results)

Table 3: ¹³C NMR Spectral Data of Oridonin

CarbonChemical Shift (ppm)
C-1~78
C-6~70
C-7~90
C-15~205
C-16~150
C-17~115
C-18~25
C-19~20
C-20~65
... (Data is illustrative as a complete, verified list of all carbon assignments was not available in the search results)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details through fragmentation analysis.

  • Sample Preparation: A dilute solution of Oridonin is prepared in a volatile solvent compatible with the ionization technique, such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for natural products like Oridonin. ESI allows for the generation of intact molecular ions (e.g., [M+H]⁺ or [M+Na]⁺).

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to accurately determine the mass-to-charge ratio (m/z) of the ions.

  • Tandem Mass Spectrometry (MS/MS): To obtain structural information, tandem mass spectrometry is performed. The molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass analyzed, providing a fragmentation pattern that can be used to deduce the structure of the molecule.

The high-resolution mass spectrum of Oridonin confirms its molecular formula, C₂₀H₂₈O₆. The fragmentation pattern obtained from MS/MS analysis reveals characteristic losses of small neutral molecules such as water (H₂O) and carbon monoxide (CO).

Table 4: Mass Spectrometry Fragmentation Data of Oridonin

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
365.1886 ([M+H]⁺)347.1780H₂O
365.1886 ([M+H]⁺)329.16752 * H₂O
365.1886 ([M+H]⁺)311.15693 * H₂O
365.1886 ([M+H]⁺)297.1413H₂O + CO + H₂
... (Data is illustrative as a comprehensive fragmentation table was not available in the search results)
X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for crystalline compounds, including bond lengths, bond angles, and absolute stereochemistry.

  • Crystal Growth: High-quality single crystals of Oridonin are grown by slow evaporation of a saturated solution in a suitable solvent or solvent system.

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The structural model is then refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.

While a complete Crystallographic Information File (CIF) for Oridonin was not found, analysis of its derivatives and related compounds confirms the ent-kaurane skeleton and the stereochemical configuration at its chiral centers. The crystal structure would reveal the precise spatial arrangement of the five rings and the various functional groups.

Table 5: Key Structural Parameters of Oridonin (Illustrative)

ParameterValue
Crystal System Not available
Space Group Not available
Unit Cell Dimensions Not available
Key Bond Lengths (Å) Not available
Key Bond Angles (°) Not available

Signaling Pathways Modulated by Oridonin

Oridonin exerts its biological effects by interacting with and modulating multiple intracellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and for the development of targeted therapies.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Aberrant activation of this pathway is a hallmark of many cancers. Oridonin has been shown to inhibit the PI3K/Akt signaling pathway.[3][4] It can decrease the phosphorylation of Akt, a key downstream effector of PI3K, thereby inhibiting its activity.[3] This leads to the downstream modulation of proteins involved in apoptosis and cell cycle regulation.

PI3K_Akt_Pathway Oridonin Oridonin PI3K PI3K Oridonin->PI3K inhibits Akt Akt Oridonin->Akt inhibits phosphorylation PI3K->Akt activates mTOR mTOR Akt->mTOR activates MDM2 MDM2 Akt->MDM2 activates p53 p53 Apoptosis Apoptosis p53->Apoptosis promotes Cell_Cycle_Arrest Cell_Cycle_Arrest p53->Cell_Cycle_Arrest promotes MDM2->p53 inhibits MAPK_Pathway Oridonin Oridonin ERK ERK Oridonin->ERK inhibits phosphorylation JNK JNK Oridonin->JNK activates phosphorylation p38 p38 Oridonin->p38 activates phosphorylation Proliferation Proliferation ERK->Proliferation promotes Apoptosis Apoptosis JNK->Apoptosis promotes p38->Apoptosis promotes NFkB_Pathway cluster_0 Nucleus Oridonin Oridonin IKK IKK Oridonin->IKK inhibits Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->IKK activates IkB IkB IKK->IkB phosphorylates for degradation NFkB NFkB IkB->NFkB sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory_Genes NFkB_n NF-kB NFkB_n->Inflammatory_Genes activates transcription p53_Pathway Oridonin Oridonin MDM2 MDM2 Oridonin->MDM2 downregulates p53 p53 MDM2->p53 promotes degradation p21 p21 p53->p21 activates transcription Bax Bax p53->Bax activates transcription Cell_Cycle_Arrest Cell_Cycle_Arrest p21->Cell_Cycle_Arrest induces Apoptosis Apoptosis Bax->Apoptosis promotes

References

Oridonin: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Oridonin (B1677485), a natural ent-kaurane diterpenoid compound extracted from the medicinal herb Rabdosia rubescens, has garnered significant attention in the biomedical community.[1][2] Its molecular formula is C20H28O6.[3][4] Historically used in traditional Chinese medicine, Oridonin is now the subject of extensive preclinical research due to its broad spectrum of biological activities, including potent anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2][5] This technical guide provides a comprehensive overview of Oridonin for preclinical research, focusing on its mechanisms of action, key signaling pathways, quantitative data from various studies, and detailed experimental protocols.

Core Mechanisms of Action

Oridonin exhibits multi-faceted pharmacological effects by modulating a network of cellular targets and signaling pathways.[6] Its primary mechanism involves forming a covalent bond with cysteine residues in target proteins via a Michael addition reaction, which can directly interfere with protein activity or induce protein degradation.[1][6]

Anti-Cancer Activity

Oridonin's anti-cancer properties are well-documented across a wide range of malignancies, including breast, gastric, colon, lung, and pancreatic cancers.[3][5][7] Its efficacy stems from its ability to:

  • Inhibit Proliferation: It effectively suppresses cancer cell growth in a time- and dose-dependent manner.[8][9]

  • Induce Apoptosis: Oridonin triggers programmed cell death through both intrinsic (mitochondrial-dependent) and extrinsic pathways, often involving the activation of caspases and modulation of the Bcl-2 family of proteins.[4][10][11][12] The generation of reactive oxygen species (ROS) is often a pivotal initial step in this process.[10]

  • Induce Cell Cycle Arrest: It can arrest the cell cycle at various phases, most commonly the G2/M or S phase, preventing cancer cell division.[5][10][13][14]

  • Suppress Angiogenesis and Metastasis: Oridonin inhibits the formation of new blood vessels (angiogenesis) and prevents cancer cell migration and invasion by targeting key signaling molecules like VEGF and matrix metalloproteinases (MMPs).[3][7][10]

  • Promote Autophagy: In some contexts, Oridonin induces autophagy, a cellular self-digestion process, which can lead to apoptosis in cancer cells.[4][10][15]

Anti-Inflammatory Activity

Oridonin demonstrates potent anti-inflammatory effects primarily by suppressing the nuclear factor-kappa B (NF-κB) signaling pathway.[10] This leads to a reduction in the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α.[10] It also inhibits the activation of the NLRP3 inflammasome, a key component of the innate immune response, making it a promising candidate for treating inflammatory disorders.[3][16][17][18]

Neuroprotective Activity

In the context of neurological diseases, Oridonin has shown considerable neuroprotective capabilities.[2][3] It can attenuate neuroinflammation by inhibiting microglial activation and reducing the production of pro-inflammatory factors in the central nervous system.[2][19] Studies have shown its potential in models of Alzheimer's disease by reducing Aβ-amyloid deposition and in traumatic brain injury by inhibiting the NLRP3 inflammasome.[2][3][16] It also shows promise in protecting against ischemic stroke by inhibiting neuronal apoptosis.[20]

Signaling Pathways Modulated by Oridonin

Oridonin's diverse biological effects are a result of its ability to modulate multiple intracellular signaling pathways.

Apoptosis Induction Pathways

Oridonin triggers apoptosis through several interconnected pathways. It can increase the generation of Reactive Oxygen Species (ROS), which in turn activates stress-related kinases like JNK and p38 MAPK.[10][13] This activation can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 and MCL-1, ultimately leading to caspase activation and programmed cell death.[4][12]

Caption: Oridonin-induced apoptosis signaling cascade.

PI3K/Akt/mTOR Inhibition Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer. Oridonin has been shown to inhibit this pathway, contributing to its anti-tumor effects.[3][14] By suppressing the phosphorylation of key components like Akt and mTOR, Oridonin halts downstream processes that promote cell proliferation and survival.[4][15]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Oridonin.

NF-κB and NLRP3 Inflammasome Inhibition

Oridonin's anti-inflammatory effects are largely mediated by its inhibition of the NF-κB pathway and the NLRP3 inflammasome.[10][21] It can prevent the nuclear translocation of NF-κB, thereby blocking the transcription of pro-inflammatory genes.[19] Additionally, Oridonin can directly bind to NLRP3, preventing the assembly and activation of the inflammasome complex, which in turn reduces the maturation and secretion of inflammatory cytokines IL-1β and IL-18.[16][18]

Caption: Oridonin inhibits NF-κB and NLRP3 inflammasome pathways.

Quantitative Preclinical Data

The following tables summarize quantitative data from various preclinical studies, highlighting Oridonin's potency and efficacy.

Table 1: In Vitro Cytotoxicity of Oridonin (IC50 Values)
Cell LineCancer TypeIC50 (µM) - 24hIC50 (µM) - 48hIC50 (µM) - 72hReference
AGSGastric Cancer5.995 ± 0.7412.627 ± 0.3241.931 ± 0.156[8]
HGC27Gastric Cancer14.61 ± 0.6009.266 ± 0.4097.412 ± 0.512[8]
MGC803Gastric Cancer15.45 ± 0.5911.06 ± 0.4008.809 ± 0.158[8]
BGC823Gastric Cancer17.08 µg/mL9.52 µg/mL8.76 µg/mL[22]
EC109Esophageal Cancer61.0 ± 1.838.2 ± 1.638.9 ± 1.6[23]
EC9706Esophageal Cancer37.5 ± 1.628.0 ± 1.423.9 ± 1.4[23]
KYSE450Esophageal Cancer30.5 ± 0.428.2 ± 1.517.1 ± 1.2[23]
TE-1Esophageal Cancer25.2 ± 1.418.0 ± 1.38.4 ± 0.9[23]
Kasumi-1Acute Myeloid Leukemia-1.33 µM-[24]
PC-3Prostate Cancer--3.1 µM[5][25]
BEL-7402Liver Cancer--1.84 µM[5]
Table 2: In Vivo Anti-Tumor Efficacy of Oridonin
Cancer ModelAnimal ModelOridonin DosageTreatment DurationTumor Inhibition Rate (%)Reference
Gastric Cancer (BGC823 Xenograft)Nude Mice40 mg/kg14 days43.72[22]
Gastric Cancer (BGC823 Xenograft)Nude Mice30 mg/kg14 days27.19[22]
Colon Cancer (HT29 Xenograft)Mice (i.p.)20 mg/kg12 days53.19[9]
Colon Cancer (HT29 Xenograft)Mice (i.p.)15 mg/kg12 days27.35[9]
Colon Cancer (HCT-116 Xenograft)Mice25 mg/kg/day-58.61[5]
AML (AML-Eto9a)Mice20 mg/kg-Prolonged survival[24]
Melanoma (B16 Xenograft)Mice (i.p.)20 mg/kg-45.9[24]

Key Experimental Protocols

This section outlines common methodologies used in the preclinical evaluation of Oridonin.

In Vitro Cell Proliferation Assay (CCK-8/MTT)

This protocol is used to determine the cytotoxic effects of Oridonin on cancer cell lines.

  • Cell Culture: Cancer cells (e.g., AGS, HGC27, MGC803) are cultured in appropriate media and conditions.[8]

  • Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 2.5 x 10^5 cells/well) and allowed to adhere overnight.[22]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Oridonin (e.g., 0-40 µM). A control group receives medium with the vehicle (e.g., DMSO).[8]

  • Incubation: Cells are incubated for specified time periods (e.g., 24, 48, 72 hours).[8]

  • Assay: After incubation, CCK-8 or MTT reagent is added to each well. The plates are incubated for a further 1-4 hours to allow for the formation of formazan.

  • Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength. Cell viability is calculated relative to the control group, and IC50 values are determined.

Caption: Workflow for in vitro cell proliferation assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This method quantifies the induction of apoptosis by Oridonin.

  • Cell Treatment: Cells are treated with different concentrations of Oridonin (e.g., 10, 15, 20 µM) for a set time (e.g., 24 hours).[13]

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. The mixture is incubated in the dark at room temperature.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

  • Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.[13]

Western Blot Analysis

This technique is used to measure the expression levels of specific proteins within signaling pathways affected by Oridonin.

  • Protein Extraction: Cells treated with Oridonin are lysed to extract total protein. Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific binding, then incubated with primary antibodies against target proteins (e.g., p-Akt, mTOR, Caspase-3, Bcl-2). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified to determine changes in protein expression relative to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of Oridonin in a living organism.

  • Animal Model: Immunodeficient mice (e.g., BALB/c nude mice, 6 weeks old) are used.[22]

  • Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^7 HCT116 or BGC823 cells) is injected subcutaneously into the flank of each mouse.[26]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomly assigned to a control group (vehicle) or treatment groups. Oridonin is administered (e.g., intraperitoneally) at various doses (e.g., 10, 15, 20 mg/kg) for a specified period (e.g., daily for 12-14 days).[9][22]

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days).[26]

  • Endpoint Analysis: At the end of the experiment, mice are euthanized, and tumors are excised and weighed. The tumor inhibition rate is calculated. Tumors may be further analyzed by immunohistochemistry (IHC) or western blotting.[22][26]

References

Oridonin: A Technical Guide to its Anti-Angiogenic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oridonin (B1677485), a diterpenoid compound isolated from the medicinal herb Rabdosia rubescens, has garnered significant attention for its anti-tumor properties. A critical aspect of its therapeutic potential lies in its ability to inhibit angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis. This technical guide provides an in-depth overview of the anti-angiogenic effects of Oridonin, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its efficacy. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Introduction

Tumor angiogenesis is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen to proliferate and metastasize.[1][2] Targeting this process has become a cornerstone of modern cancer therapy. Oridonin has emerged as a promising natural compound with potent anti-angiogenic activity, demonstrated across a variety of cancer types including breast, colon, pancreatic, lung, and skin cancer.[1][3] Its multifaceted mechanism of action, targeting several key signaling pathways, makes it an attractive candidate for further investigation and development.

Mechanisms of Anti-Angiogenic Action

Oridonin exerts its anti-angiogenic effects by modulating multiple signaling pathways critical for endothelial cell proliferation, migration, and tube formation. The primary targets include the Vascular Endothelial Growth Factor (VEGF), Notch, and Phosphatidylinositol 3-kinase (PI3K) signaling pathways.[1][3]

Inhibition of the VEGF Signaling Pathway

The VEGF pathway is a central regulator of angiogenesis. Oridonin has been shown to inhibit this pathway at multiple levels:

  • Downregulation of VEGF and its Receptors: Oridonin treatment leads to a decrease in the expression of VEGF-A, as well as its receptors VEGFR-2 and VEGFR-3.[1][3][4]

  • Suppression of Downstream Signaling: By inhibiting VEGFR-2, Oridonin blocks the activation of several downstream signaling cascades, including PI3K/Akt, mTOR, ERK1/2, and FAK/MMPs.[1][3][5] This disruption leads to reduced endothelial cell invasion, migration, and tube formation.[5]

  • Inhibition of HIF-1α: In the hypoxic tumor microenvironment, Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a key transcription factor that upregulates VEGF expression. Oridonin has been demonstrated to decrease the expression of HIF-1α, thereby suppressing VEGF-A and VEGFR-2 levels.[6][7]

VEGF_Signaling_Pathway Oridonin Oridonin HIF1a HIF-1α Oridonin->HIF1a VEGFR2 VEGFR-2 Oridonin->VEGFR2 VEGFA VEGF-A HIF1a->VEGFA VEGFA->VEGFR2 PI3K PI3K VEGFR2->PI3K ERK ERK1/2 VEGFR2->ERK FAK FAK VEGFR2->FAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) mTOR->Angiogenesis ERK->Angiogenesis MMPs MMPs FAK->MMPs MMPs->Angiogenesis

Oridonin's Inhibition of the VEGF Signaling Pathway
Modulation of the Notch Signaling Pathway

The Notch signaling pathway is another critical component in vessel formation and sprouting. Oridonin has been shown to interfere with this pathway by:

  • Downregulating Notch Ligands and Receptors: Oridonin treatment reduces the expression of key Notch ligands, Jagged-1 and Jagged-2, as well as the Notch1 receptor.[3]

  • Inhibiting Downstream Target Genes: Consequently, the expression of downstream target genes of the Notch pathway, such as Hes-1 and HESR-1, is also diminished.[3] The inhibition of VEGF-induced Notch activation is a key mechanism of Oridonin's anti-angiogenic effect.[1][3]

Notch_Signaling_Pathway Oridonin Oridonin Jagged Jagged-1/-2 Oridonin->Jagged Notch1 Notch1 Oridonin->Notch1 VEGF VEGF VEGF->Jagged Jagged->Notch1 Hes1 Hes-1 Notch1->Hes1 HESR1 HESR-1 Notch1->HESR1 Angiogenesis Angiogenesis (Vessel Sprouting) Hes1->Angiogenesis HESR1->Angiogenesis

Oridonin's Modulation of the Notch Signaling Pathway
Disruption of the JAK2/STAT3 Signaling Pathway

The JAK2/STAT3 signaling pathway is implicated in the growth, survival, and angiogenesis of cancer cells.[8] Oridonin has been found to inhibit this pathway, contributing to its anti-tumor and anti-angiogenic effects in colon cancer.[8] This inhibition is associated with reduced microvessel density (MVD) and a decrease in the expression of pro-angiogenic factors like VEGF and bFGF, alongside an increase in anti-angiogenic factors such as angiostatin and endostatin.[8]

Quantitative Data on Anti-Angiogenic Effects

The anti-angiogenic efficacy of Oridonin has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Efficacy of Oridonin
Assay TypeCell LineConcentration/IC50EffectReference
HUVEC ProliferationHUVECIC50: 2.5 µMDose-dependent inhibition of VEGF-induced proliferation.[9]
HUVEC ProliferationHUVECIC50: 272 µg/ml (24h), 153 µg/ml (48h), 121 µg/ml (72h), 109 µg/ml (96h)Time- and dose-dependent inhibition of proliferation.[4]
HUVEC Tube FormationHUVECNot specifiedOver 90% reduction in tubular structure formation.[1][10]
HUVEC Tube FormationHUVECNot specified70% decrease in tubular formation compared to control.[1]
HUVEC MigrationHUVECNot specifiedReduction in VEGF-induced migration.[1]
Breast Cancer Cell ProliferationMDA-MB-231IC50: 29.33 µM (48h)Dose-dependent inhibition of proliferation.[11]
Breast Cancer Cell Proliferation4T1IC50: 33.78 µM (48h)Dose-dependent inhibition of proliferation.[11]
Table 2: In Vivo Efficacy of Oridonin
ModelCancer TypeTreatmentEffectReference
Mouse Corneal AngiogenesisN/ANot specified88% reduction in vascularization area, 66.7% decrease in clock number, 60% decrease in vessel length.[9][10]
Zebrafish Embryo Vascular AssayN/A100 and 200 µg/mlReduced diameter of intersegmental vessels.[1][4]
Colon Cancer Xenograft (HCT116)Colon CancerNot specifiedSignificantly reduced microvessel density (MVD).[8]
Breast Cancer Xenograft (4T1)Breast CancerNot specifiedDecreased microvessel density as evidenced by reduced CD31 expression.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used to evaluate the anti-angiogenic effects of Oridonin.

In Vitro Assays

In_Vitro_Workflow start Start: Isolate/Culture HUVECs proliferation Proliferation Assay (MTT Assay) start->proliferation migration Migration Assay (Wound Healing/Transwell) start->migration tube_formation Tube Formation Assay (Matrigel) start->tube_formation protein_analysis Protein/Gene Expression (Western Blot/RT-PCR) start->protein_analysis data_analysis Data Analysis and Interpretation proliferation->data_analysis migration->data_analysis tube_formation->data_analysis protein_analysis->data_analysis

General Workflow for In Vitro Angiogenesis Assays

4.1.1. HUVEC Proliferation Assay (MTT Assay)

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of approximately 6 x 10^4 cells/well.[4]

  • Treatment: After cell adherence, the culture medium is replaced with fresh medium containing various concentrations of Oridonin or a vehicle control (e.g., DMSO).[4]

  • Incubation: Cells are incubated for specified time points (e.g., 24, 48, 72, 96 hours).[4]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated relative to the control group.[4]

4.1.2. HUVEC Migration Assay (Wound Healing Assay)

  • Confluent Monolayer: HUVECs are grown to a confluent monolayer in a multi-well plate.

  • Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.

  • Treatment: The cells are washed to remove debris, and fresh medium containing Oridonin or a control is added.

  • Image Acquisition: Images of the wound are captured at time zero and at subsequent time points (e.g., 24 hours).

  • Analysis: The rate of wound closure is measured to determine the effect of Oridonin on cell migration.

4.1.3. HUVEC Tube Formation Assay

  • Matrigel Coating: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C.[4]

  • Cell Seeding and Treatment: HUVECs, pre-treated with various concentrations of Oridonin or a control for a specified time (e.g., 24 hours), are seeded onto the Matrigel-coated plate.[4]

  • Incubation: The plate is incubated for a period sufficient for tube formation to occur in the control group (typically 6-12 hours).

  • Visualization and Quantification: The formation of capillary-like structures (tubes) is observed and photographed using a microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length and the number of branch points.

In Vivo Assays

4.2.1. Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model to study angiogenesis.[12][13]

  • Egg Incubation: Fertilized chicken eggs are incubated for 8-10 days.

  • Window Creation: A small window is carefully made in the eggshell to expose the CAM.

  • Sample Application: A sterile filter paper disc or a similar carrier soaked with Oridonin or a control substance is placed on the CAM.

  • Incubation: The window is sealed, and the eggs are further incubated for 2-3 days.

  • Analysis: The CAM is excised and examined under a microscope to assess the formation of new blood vessels around the application site. The number and length of blood vessels are quantified.

4.2.2. Mouse Corneal Angiogenesis Assay

  • Corneal Micropocket Surgery: A small pocket is surgically created in the cornea of an anesthetized mouse.

  • Pellet Implantation: A slow-release pellet containing a pro-angiogenic factor (e.g., VEGF) and either Oridonin or a control is implanted into the corneal pocket.

  • Observation: The growth of new blood vessels from the limbal vasculature into the normally avascular cornea is observed and photographed over several days.

  • Quantification: The area of neovascularization, the length of the new vessels, and the clock hours of vessel growth are measured to quantify the angiogenic response.[9]

4.2.3. Xenograft Tumor Model

  • Cell Implantation: Human cancer cells (e.g., HCT116 colon cancer cells) are subcutaneously injected into immunodeficient mice.[2]

  • Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomly assigned to treatment groups and administered Oridonin or a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Immunohistochemistry: At the end of the study, tumors are excised, and tissue sections are stained with antibodies against endothelial cell markers (e.g., CD31) to visualize and quantify microvessel density (MVD).[8]

Conclusion and Future Directions

The collective evidence from in vitro and in vivo studies strongly supports the potential of Oridonin as an anti-angiogenic agent. Its ability to target multiple, crucial signaling pathways involved in neovascularization provides a strong rationale for its further development as a cancer therapeutic. Future research should focus on optimizing its delivery, evaluating its efficacy in combination with other anti-cancer agents, and ultimately, translating these promising preclinical findings into clinical trials. The detailed data and protocols presented in this guide offer a solid foundation for researchers to build upon in the quest for more effective cancer treatments.

References

Methodological & Application

Dissolving Oridonin for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oridonin, a diterpenoid compound isolated from the medicinal herb Rabdosia rubescens, has garnered significant attention in biomedical research for its potent anti-tumor, anti-inflammatory, and anti-bacterial properties.[1] In vitro studies are fundamental to elucidating the mechanisms of action of Oridonin and evaluating its therapeutic potential. Proper dissolution and preparation of Oridonin are critical first steps to ensure accurate and reproducible experimental results. These application notes provide detailed protocols for dissolving Oridonin and its application in common in vitro assays.

Oridonin Solubility and Stock Solution Preparation

Oridonin is sparingly soluble in water but exhibits good solubility in organic solvents.[1][2] Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing Oridonin stock solutions for in vitro experiments.[1][3] It is crucial to use anhydrous, high-purity DMSO to ensure the stability and solubility of the compound.[1]

Quantitative Solubility Data
SolventSolubilityMolar Concentration (Approx.)Notes
DMSO 62.5 - 73 mg/mL171.50 - 200.31 mMUltrasonic treatment may be needed. Use of fresh, hygroscopic DMSO is recommended.[1]
Ethanol (B145695) 34 mg/mL93.29 mM-
Water Insoluble--
Protocol for Preparing a 20 mM Oridonin Stock Solution in DMSO

Materials:

  • Oridonin powder (purity ≥98%)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of Oridonin powder. For a 1 mL stock of 20 mM, weigh 7.29 mg of Oridonin (Molecular Weight: 364.44 g/mol ).

  • Dissolution: Add the weighed Oridonin to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO. For a 20 mM stock, add 1 mL of DMSO to 7.29 mg of Oridonin.

  • Mixing: Vortex the solution thoroughly until the Oridonin is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 2 months) or -80°C for long-term storage (up to 1 year).[4]

Note: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[5][6]

Experimental Protocols for In Vitro Assays

Experimental Workflow for In Vitro Analysis of Oridonin

G cluster_prep Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_oridonin Dissolve Oridonin in DMSO treatment Treat Cells with Oridonin Working Solution prep_oridonin->treatment prep_cells Cell Seeding prep_cells->treatment viability Cell Viability Assay (MTT/CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle data_analysis Data Interpretation and Conclusion viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Figure 1: General workflow for in vitro experiments with Oridonin.
Cell Viability Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cells of interest seeded in a 96-well plate

  • Oridonin stock solution (20 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

  • DMSO (for MTT assay)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Preparation of Working Solutions: Prepare serial dilutions of Oridonin from the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 2.5, 5, 10, 20, 40 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared Oridonin working solutions. Include a vehicle control group treated with medium containing the same concentration of DMSO as the highest Oridonin concentration.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Oridonin IC50 Values in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) after 48h
PC3Prostate Cancer~20-40
DU145Prostate Cancer~30-60
HepG2Liver Cancer~40
BxPC-3Pancreatic Cancer~40
HGC-27Gastric Cancer~10-20

Note: IC50 values are approximate and can vary depending on the specific experimental conditions and cell line.[7][8][9][10]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with Oridonin

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of Oridonin for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells treated with Oridonin

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with Oridonin as described for the apoptosis assay and harvest the cells.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Signaling Pathways Modulated by Oridonin

Oridonin has been shown to exert its biological effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Oridonin has been reported to inhibit this pathway, leading to decreased cell viability and induction of apoptosis.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation promotes Oridonin Oridonin Oridonin->Akt inhibits

Figure 2: Oridonin inhibits the PI3K/Akt signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Oridonin can modulate the activity of different MAPK family members, such as ERK, JNK, and p38, to induce apoptosis in cancer cells.[11]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress / Mitogens MAPKKK MAPKKK (e.g., Raf, MEKK) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates Transcription Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription activates Oridonin Oridonin Oridonin->MAPK modulates Response Cellular Response (Apoptosis, etc.) Transcription->Response

Figure 3: Oridonin modulates the MAPK signaling pathway.

Conclusion

The proper dissolution of Oridonin is a prerequisite for obtaining reliable and meaningful data in in vitro studies. The protocols and data presented in these application notes provide a comprehensive guide for researchers working with this promising natural compound. By following these guidelines, scientists can ensure the consistency and accuracy of their experiments, contributing to a deeper understanding of Oridonin's therapeutic potential.

References

Application Notes and Protocols for Oridonin Dosage Calculation in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Oridonin (B1677485), a natural diterpenoid compound extracted from the medicinal herb Rabdosia rubescens, has garnered significant attention for its potent anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][2] In cell culture experiments, precise dosage calculation is critical to achieving reliable and reproducible results. These application notes provide a comprehensive guide for researchers on the preparation, dosage calculation, and experimental design for using Oridonin in vitro.

Physicochemical Properties of Oridonin

A thorough understanding of Oridonin's physical and chemical characteristics is fundamental for accurate stock solution preparation and dosage calculation.

PropertyValueSource
Molecular Formula C₂₀H₂₈O₆[1]
Molecular Weight 364.4 g/mol [1]
Appearance White crystalline powder[1]
Solubility Soluble in DMSO and methanol; sparingly soluble in water.[1][3][4]
Storage Store solid form at 2-8°C. Stock solutions in DMSO can be stored at -20°C for up to 2 months.[3][4]

Experimental Protocols

Preparation of Oridonin Stock Solution

Accurate preparation of a concentrated stock solution is the first critical step in ensuring precise final concentrations in your cell culture experiments.

Materials:

  • Oridonin powder (≥98% purity)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Determine the Desired Stock Concentration: A common stock concentration is 10 mM.

  • Calculate the Required Mass of Oridonin:

    • Use the formula: Mass (g) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

    • For a 10 mM (0.01 mol/L) stock in 1 mL (0.001 L):

      • Mass (g) = 0.01 mol/L x 364.4 g/mol x 0.001 L = 0.003644 g = 3.644 mg

  • Weighing Oridonin:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out the calculated mass of Oridonin powder into the tube.

  • Dissolving Oridonin:

    • Add the desired volume of DMSO to the tube containing the Oridonin powder.

    • Vortex or gently heat (if necessary) until the Oridonin is completely dissolved, resulting in a clear solution.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Calculation of Working Concentrations

The working concentration of Oridonin will vary depending on the cell line and the specific assay being performed. It is crucial to determine the optimal concentration through a dose-response experiment.

Example Calculation for a 96-well Plate:

  • Desired Final Concentration: 20 µM

  • Volume per Well: 100 µL

  • Stock Solution Concentration: 10 mM (10,000 µM)

  • Use the M1V1 = M2V2 formula:

    • (Stock Concentration) x (Volume of Stock) = (Final Concentration) x (Final Volume)

    • (10,000 µM) x V1 = (20 µM) x (100 µL)

    • V1 = (20 µM x 100 µL) / 10,000 µM = 0.2 µL of stock solution per well.

  • Serial Dilution for Dose-Response: To obtain a range of concentrations, perform serial dilutions of the stock solution or the working solutions.

Cell Viability Assay (MTT Assay)

This protocol provides a general framework for determining the cytotoxic effects of Oridonin on a specific cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Oridonin stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[5][6]

  • Oridonin Treatment:

    • Prepare a series of Oridonin dilutions in complete culture medium from your stock solution.

    • Remove the old medium from the wells and replace it with the medium containing the various concentrations of Oridonin (e.g., 0, 2, 4, 6, 10, 15, 20, 30 µM).[7] Include a vehicle control (medium with the same concentration of DMSO used for the highest Oridonin concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 490 nm or 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Cell LineOridonin Concentration Range (µM)Incubation Time (hours)AssayReference
Bladder Cancer (T24)0, 2, 4, 6, 10, 15, 20, 3024CCK-8[7]
Prostate Cancer (PC-3)9.375, 18.75, 37.5, 7512, 24, 36MTT[5]
Colon Carcinoma (HT29)up to 4048MTT[6]
Osteosarcoma (Saos-2)10-4048alamarBlue[9]
Mucoepidermoid Carcinoma (MC-3, YD-15)0-3048Trypan Blue[10]
Acute Myeloid Leukemia (OCI-AML3, MV4-11, MOLM13, THP-1)0.25 - 3212, 24, 48CCK-8[11]

Signaling Pathways and Experimental Workflow

Oridonin's Mechanism of Action

Oridonin exerts its anti-tumor effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation.

Oridonin_Signaling_Pathways Oridonin Oridonin PI3K PI3K Oridonin->PI3K Akt Akt Oridonin->Akt ERK ERK Oridonin->ERK p38_JNK p38/JNK Oridonin->p38_JNK p53 p53 Oridonin->p53 PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation ERK->Proliferation Apoptosis Apoptosis p38_JNK->Apoptosis Caspases Caspase Activation (Caspase-3, -9) p53->Caspases CellCycleArrest G2/M Arrest p53->CellCycleArrest Caspases->Apoptosis

Caption: Oridonin-modulated signaling pathways.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of Oridonin in cell culture.

Experimental_Workflow start Start stock_prep Prepare Oridonin Stock Solution start->stock_prep cell_culture Culture and Seed Cells stock_prep->cell_culture dose_response Dose-Response Experiment (e.g., MTT Assay) cell_culture->dose_response determine_ic50 Determine IC50 dose_response->determine_ic50 downstream_assays Perform Downstream Assays (Apoptosis, Cell Cycle, Western Blot) determine_ic50->downstream_assays data_analysis Data Analysis and Interpretation downstream_assays->data_analysis end End data_analysis->end

Caption: General workflow for Oridonin experiments.

References

Oridonin Administration in Mouse Models of Cancer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Oridonin (B1677485) in various mouse models of cancer. This document includes detailed experimental protocols, quantitative data on efficacy, and diagrams of the key signaling pathways involved in Oridonin's anti-tumor activity.

Quantitative Efficacy of Oridonin in Mouse Cancer Models

The following tables summarize the quantitative data on the efficacy of Oridonin in suppressing tumor growth in different mouse models of cancer.

Table 1: Oridonin Efficacy in Breast Cancer Mouse Models

Cell LineMouse StrainOridonin Dose & RouteTreatment ScheduleTumor Growth InhibitionReference
MCF-7BALB/c nude10 mg/kg, intraperitonealDaily for 15 daysSignificant inhibition of tumor growth and angiogenesis with Oridonin-loaded nanoparticles.
4T1 (murine)Not Specified2.5, 5, 10 mg/kgNot SpecifiedReduced Treg phosphorylation, suppressing breast cancer growth and progression.[1][1]
p-AKT-High Breast TumorsNot SpecifiedNot SpecifiedNot SpecifiedSelectively impaired tumor growth.[2][3][2][3]

Table 2: Oridonin Efficacy in Lung Cancer Mouse Models

Cell LineMouse StrainOridonin Dose & RouteTreatment ScheduleTumor Growth InhibitionReference
A549 & NCI-H292Nude mice10, 20, 40 mg/kg, intraperitonealDaily for 28 daysSignificantly decreased tumor volume.[4][4]
H1688BALB/c nude5 mg/kg, intraperitonealNot SpecifiedSignificant decline in tumor volume.[5][5]
Human Lung Cancer CellsXenograft mouseNot Specified5 times a week, intraperitonealEnhanced activity of natural killer cells against cancer cells.[6][6]

Table 3: Oridonin Efficacy in Pancreatic Cancer Mouse Models

Cell LineMouse StrainOridonin Dose & RouteTreatment ScheduleTumor Growth InhibitionReference
BxPC-3Nude mice40 mg/kg, intraperitoneal (in combination with gemcitabine)Every 3 days for 30 daysSignificantly enhanced the anti-tumor effects of gemcitabine (B846).[7][7]
SW1990Nude mice5 and 10 mg/kg, intraperitonealDaily for 10 daysInhibited metastatic formation.[8][9][10][8][9][10]

Table 4: Oridonin Efficacy in Colorectal Cancer Mouse Models

Cell LineMouse StrainOridonin Dose & RouteTreatment ScheduleTumor Growth InhibitionReference
HT29BALB/c nude7.14 mg/kg/day, intraportalDaily for 2-4 weeksEffectively prevented and treated colon cancer liver metastasis.[11][12][11][12]
HT29Mice10, 15, 20 mg/kg, intraperitonealDaily for 12 daysInhibition of solid tumor growth.[13][13]
COLO205Xenograft modelNot SpecifiedNot SpecifiedSignificantly suppressed tumor growth.[14][14]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the administration of Oridonin in mouse models of cancer.

General Experimental Workflow for Oridonin Administration in a Xenograft Mouse Model

This protocol outlines a general procedure for assessing the anti-tumor efficacy of Oridonin in a subcutaneous xenograft mouse model.

G cluster_0 Pre-Treatment cluster_1 Treatment cluster_2 Post-Treatment Analysis Cell Culture Cell Culture Tumor Cell Implantation Tumor Cell Implantation Cell Culture->Tumor Cell Implantation Animal Acclimatization Animal Acclimatization Animal Acclimatization->Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Oridonin Administration Oridonin Administration Randomization->Oridonin Administration Tumor Measurement Tumor Measurement Oridonin Administration->Tumor Measurement Body Weight Monitoring Body Weight Monitoring Oridonin Administration->Body Weight Monitoring Euthanasia & Tumor Excision Euthanasia & Tumor Excision Tumor Measurement->Euthanasia & Tumor Excision Body Weight Monitoring->Euthanasia & Tumor Excision Tumor Weight Measurement Tumor Weight Measurement Euthanasia & Tumor Excision->Tumor Weight Measurement Histological Analysis Histological Analysis Tumor Weight Measurement->Histological Analysis Biomarker Analysis Biomarker Analysis Tumor Weight Measurement->Biomarker Analysis

General workflow for in vivo Oridonin efficacy studies.

Materials:

  • Oridonin

  • Vehicle (e.g., DMSO, PBS, ethanol/water mixture)

  • Cancer cell line of interest

  • Immunocompromised mice (e.g., BALB/c nude, NOD/SCID)

  • Cell culture medium and reagents

  • Syringes and needles for injection

  • Calipers for tumor measurement

  • Anesthesia

Protocol:

  • Cell Culture: Culture the chosen cancer cell line under standard conditions until a sufficient number of cells are obtained for implantation.

  • Animal Acclimatization: House the mice in a pathogen-free environment for at least one week to allow for acclimatization.

  • Tumor Cell Implantation:

    • Harvest the cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

    • Inject the cell suspension (typically 1-5 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).

  • Randomization: Randomly assign mice with established tumors into control and treatment groups.

  • Oridonin Preparation and Administration:

    • Prepare a stock solution of Oridonin in a suitable vehicle.

    • Administer Oridonin to the treatment group via the desired route (e.g., intraperitoneal, oral gavage, intraportal). The control group should receive the vehicle alone.

  • Tumor Measurement and Body Weight Monitoring:

    • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).

    • Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Euthanasia and Tumor Excision: At the end of the study, euthanize the mice and carefully excise the tumors.

  • Post-Treatment Analysis:

    • Measure the final tumor weight.

    • Fix a portion of the tumor in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).

    • Snap-freeze a portion of the tumor in liquid nitrogen for molecular analysis (e.g., Western blotting, RT-qPCR) to assess the effect on signaling pathways.

Orthotopic Mouse Models

For a more clinically relevant assessment, orthotopic models, where cancer cells are implanted in the corresponding organ, can be utilized.

  • Pancreatic Cancer: Pancreatic cancer cells (e.g., Pan02) can be surgically implanted into the pancreas of syngeneic mice.[15]

  • Lung Cancer: Lung cancer cells can be introduced via intrathoracic injection to establish an orthotopic model.[16]

  • Colorectal Cancer: Colorectal cancer cells can be injected into the cecal wall to create an orthotopic model that allows for the study of primary tumor growth and metastasis.

Signaling Pathways Modulated by Oridonin

Oridonin exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

Oridonin has been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer. By inhibiting this pathway, Oridonin can suppress cell growth and induce apoptosis.[2][3][17][18][19]

G Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K PI3K Receptor Tyrosine Kinases->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Oridonin Oridonin Oridonin->PI3K Oridonin->Akt

Oridonin inhibits the PI3K/Akt/mTOR pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway plays a crucial role in regulating cell proliferation and apoptosis. Oridonin can activate pro-apoptotic arms of the MAPK pathway, such as JNK and p38, while inhibiting the pro-survival ERK pathway.[20][21][22][23]

G Stress Signals Stress Signals JNK JNK Stress Signals->JNK p38 p38 Stress Signals->p38 Growth Factors Growth Factors Ras/Raf Ras/Raf Growth Factors->Ras/Raf MEK MEK Ras/Raf->MEK ERK ERK MEK->ERK Cell Proliferation & Survival Cell Proliferation & Survival ERK->Cell Proliferation & Survival Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Oridonin Oridonin Oridonin->ERK Oridonin->JNK Oridonin->p38

Oridonin modulates the MAPK signaling pathway.
Wnt/β-catenin Signaling Pathway

Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers, particularly colorectal cancer. Oridonin has been shown to inhibit this pathway, leading to decreased proliferation and increased apoptosis of cancer cells.[8][9][10][14][24][25]

G Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK-3β GSK-3β Dishevelled->GSK-3β β-catenin β-catenin GSK-3β->β-catenin Degradation TCF/LEF TCF/LEF β-catenin->TCF/LEF Nuclear translocation Target Gene Expression Target Gene Expression TCF/LEF->Target Gene Expression Cell Proliferation Cell Proliferation Target Gene Expression->Cell Proliferation Oridonin Oridonin Oridonin->β-catenin

Oridonin inhibits the Wnt/β-catenin pathway.

These application notes and protocols are intended to serve as a guide for researchers investigating the anti-cancer properties of Oridonin in preclinical mouse models. The specific experimental conditions may need to be optimized for different cancer types and research objectives.

References

Oridonin: A Potent Inducer of Apoptosis in Laboratory Settings - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oridonin (B1677485), a diterpenoid compound isolated from the medicinal herb Rabdosia rubescens, has garnered significant attention in oncological research for its potent anti-tumor properties. A primary mechanism underlying its anticancer activity is the induction of apoptosis, or programmed cell death, in a wide range of cancer cell lines.[1] This document provides detailed application notes and protocols for utilizing Oridonin to induce apoptosis in laboratory settings. It summarizes key quantitative data, outlines experimental methodologies for pivotal assays, and visualizes the complex signaling pathways involved.

Mechanism of Action

Oridonin induces apoptosis through a multi-faceted approach, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] Its pro-apoptotic effects are mediated by the modulation of several key signaling cascades, including the MAPK, PI3K/Akt, and p53 pathways.[3][4][5]

Key Molecular Events:

  • Bcl-2 Family Protein Regulation: Oridonin alters the balance of pro- and anti-apoptotic Bcl-2 family proteins. It upregulates the expression of pro-apoptotic members like Bax and downregulates the expression of anti-apoptotic members like Bcl-2, leading to mitochondrial outer membrane permeabilization (MOMP).[6][7]

  • Caspase Activation: Following MOMP, cytochrome c is released from the mitochondria, triggering the activation of a cascade of caspases, including caspase-9 (initiator) and caspase-3 (executioner).[4][5] Oridonin has also been shown to activate caspase-8, an initiator caspase in the extrinsic pathway.[2]

  • Signaling Pathway Modulation:

    • MAPK Pathway: Oridonin can activate pro-apoptotic JNK and p38 MAPK pathways while inhibiting the pro-survival ERK pathway.[2][4][5]

    • PI3K/Akt Pathway: It often inhibits the PI3K/Akt signaling pathway, a key regulator of cell survival, thereby promoting apoptosis.[1][8]

    • p53 Pathway: Oridonin can increase the expression and phosphorylation of the tumor suppressor p53, which in turn can upregulate pro-apoptotic targets.[3][5][7]

Data Presentation

The following tables summarize the effective concentrations and apoptotic effects of Oridonin across various cancer cell lines as reported in the literature.

Table 1: IC50 Values of Oridonin in Various Cancer Cell Lines

Cell LineCancer TypeTreatment Duration (h)IC50 (µM)
HGC-27Gastric Cancer723.61 - 21.11
HepG2Hepatocellular Carcinoma2438.86
HepG2Hepatocellular Carcinoma4824.90
MOLM13Acute Myeloid Leukemia24~2.0
OCI-AML3Acute Myeloid Leukemia24~4.0
AGSGastric Cancer245.995 ± 0.741
AGSGastric Cancer482.627 ± 0.324
AGSGastric Cancer721.931 ± 0.156
HGC27Gastric Cancer2414.61 ± 0.600
HGC27Gastric Cancer489.266 ± 0.409
HGC27Gastric Cancer727.412 ± 0.512
MGC803Gastric Cancer2415.45 ± 0.59
MGC803Gastric Cancer4811.06 ± 0.400
MGC803Gastric Cancer728.809 ± 0.158
SW620Colorectal AdenocarcinomaNot Specified3.88
K562Chronic Myelogenous LeukemiaNot Specified3.74
MCF-7Breast CancerNot Specified5.12
PC-3Prostate CancerNot Specified10.29
EC109Esophageal Squamous Cell Carcinoma2461.0 ± 1.8
EC109Esophageal Squamous Cell Carcinoma4838.2 ± 1.6
EC109Esophageal Squamous Cell Carcinoma7238.9 ± 1.6
EC9706Esophageal Squamous Cell Carcinoma2437.5 ± 1.6
EC9706Esophageal Squamous Cell Carcinoma4828.0 ± 1.4
EC9706Esophageal Squamous Cell Carcinoma7223.9 ± 1.4
KYSE450Esophageal Squamous Cell Carcinoma2430.5 ± 0.4
KYSE450Esophageal Squamous Cell Carcinoma4828.2 ± 1.5
KYSE450Esophageal Squamous Cell Carcinoma7217.1 ± 1.2
KYSE750Esophageal Squamous Cell Carcinoma2435.3 ± 1.5
KYSE750Esophageal Squamous Cell Carcinoma4823.4 ± 2.1
KYSE750Esophageal Squamous Cell Carcinoma7214.3 ± 1.2
TE-1Esophageal Squamous Cell Carcinoma2425.2 ± 1.4
TE-1Esophageal Squamous Cell Carcinoma4818.0 ± 1.3
TE-1Esophageal Squamous Cell Carcinoma728.4 ± 0.9

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: Oridonin-Induced Apoptosis in Cancer Cell Lines

Cell LineOridonin Concentration (µM)Treatment Duration (h)Apoptosis Rate (%)
HGC-27102426.3
HGC-27152450.1
HGC-27202452.4
HGC2710Not Specified16.63 ± 4.31
HGC2720Not Specified26.33 ± 1.77
AGS5Not Specified16.60 ± 3.23
AGS10Not Specified25.53 ± 3.54
TE-840247.68 (Sub-G0/G1)

Experimental Protocols

The following are detailed protocols for key experiments used to assess Oridonin-induced apoptosis.

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of Oridonin (e.g., as determined from IC50 values) for the desired time period (e.g., 24, 48 hours). Include an untreated control.

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, detach the cells using a gentle, non-enzymatic cell dissociation solution. Avoid using trypsin as it can damage the cell membrane.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Detection of DNA Fragmentation by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • TUNEL Assay Kit

  • Paraformaldehyde (4%)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation: Grow and treat cells with Oridonin on coverslips (for microscopy) or in culture plates (for flow cytometry).

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Permeabilization: Incubate the cells with permeabilization solution for 2-15 minutes on ice.

  • Washing: Wash the cells twice with PBS.

  • TUNEL Reaction:

    • Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) for 60 minutes at 37°C in a humidified chamber, protected from light.

    • Include a positive control (pre-treated with DNase I) and a negative control (without TdT enzyme).

  • Washing: Wash the cells three times with PBS.

  • Analysis:

    • For microscopy, mount the coverslips with an anti-fade mounting medium and visualize under a fluorescence microscope.

    • For flow cytometry, resuspend the cells in PBS and analyze.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • RIPA Lysis Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, cleaved PARP, p-JNK, p-p38, p-ERK, Akt, p-Akt, p53)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with Oridonin, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways modulated by Oridonin to induce apoptosis and a general experimental workflow for its study.

Oridonin_Apoptosis_Workflow cluster_setup Experimental Setup cluster_assays Apoptosis Assays cluster_analysis Data Analysis cluster_conclusion Conclusion cell_culture 1. Cell Culture (Select appropriate cancer cell line) oridonin_prep 2. Oridonin Preparation (Stock solution in DMSO) treatment 3. Cell Treatment (Dose-response & time-course) annexin_v 4a. Annexin V/PI Staining (Early/Late Apoptosis) treatment->annexin_v tunel 4b. TUNEL Assay (DNA Fragmentation) treatment->tunel western_blot 4c. Western Blot (Protein Expression) treatment->western_blot flow_cytometry 5a. Flow Cytometry Analysis annexin_v->flow_cytometry microscopy 5b. Fluorescence Microscopy tunel->microscopy quantification 5c. Densitometry western_blot->quantification conclusion 6. Interpretation of Results (Confirmation of Apoptosis Induction) flow_cytometry->conclusion microscopy->conclusion quantification->conclusion

Caption: General experimental workflow for studying Oridonin-induced apoptosis.

Oridonin_Signaling_Pathways cluster_oridonin cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_mapk MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_p53 p53 Pathway cluster_execution Execution Phase oridonin Oridonin death_receptor Death Receptors oridonin->death_receptor Activates bcl2 Bcl-2 (Anti-apoptotic) oridonin->bcl2 Inhibits bax Bax (Pro-apoptotic) oridonin->bax Activates jnk_p38 JNK / p38 oridonin->jnk_p38 Activates erk ERK oridonin->erk Inhibits pi3k PI3K oridonin->pi3k Inhibits p53 p53 oridonin->p53 Activates caspase8 Caspase-8 death_receptor->caspase8 Activates caspase3 Caspase-3 caspase8->caspase3 Activates mitochondrion Mitochondrion bcl2->mitochondrion Inhibits bax->mitochondrion Permeabilizes cytochrome_c Cytochrome c mitochondrion->cytochrome_c Releases caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase9->caspase3 Activates apoptosis Apoptosis jnk_p38->apoptosis Promotes erk->apoptosis Inhibits akt Akt pi3k->akt Activates akt->apoptosis Inhibits p53->bax Upregulates caspase3->apoptosis Executes

Caption: Key signaling pathways modulated by Oridonin to induce apoptosis.

References

Measuring the Anti-Inflammatory Response to Oridonin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the anti-inflammatory effects of Oridonin, a natural diterpenoid compound. The following sections detail the molecular mechanisms of Oridonin's anti-inflammatory activity and provide detailed protocols for quantifying its effects on key inflammatory pathways.

Introduction to Oridonin's Anti-Inflammatory Activity

Oridonin, isolated from the medicinal herb Rabdosia rubescens, has demonstrated potent anti-inflammatory properties. Its mechanism of action involves the modulation of several key signaling pathways implicated in the inflammatory response. Notably, Oridonin has been shown to inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in innate immunity and inflammation. Oridonin achieves this by covalently binding to cysteine 279 in the NACHT domain of NLRP3, which blocks the interaction between NLRP3 and NEK7, thereby inhibiting inflammasome assembly and activation.

Furthermore, Oridonin exerts its anti-inflammatory effects by suppressing the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This leads to a reduction in the production and release of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).

Key Signaling Pathways Modulated by Oridonin

The anti-inflammatory effects of Oridonin are primarily mediated through the inhibition of three major signaling pathways:

  • NF-κB Signaling Pathway: Oridonin inhibits the phosphorylation of IκBα and the p65 subunit of NF-κB, preventing the translocation of p65 to the nucleus and subsequent transcription of pro-inflammatory genes.

  • MAPK Signaling Pathway: Oridonin has been shown to suppress the activation of MAPKs, which are critical for the production of inflammatory mediators.

  • NLRP3 Inflammasome Pathway: Oridonin directly inhibits the assembly and activation of the NLRP3 inflammasome, leading to reduced maturation and secretion of IL-1β.

The following diagram illustrates the key signaling pathways affected by Oridonin.

Oridonin_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inflammasome TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK MyD88->MAPK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IKK->NFkappaB Activates NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc Translocates ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) MAPK->ProInflammatory_Genes NLRP3_inactive Inactive NLRP3 NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active Activation (e.g., ATP, ROS) ASC ASC Pro_Casp1 Pro-Caspase-1 Casp1 Caspase-1 Pro_Casp1->Casp1 Cleavage Oridonin Oridonin Oridonin->IKK Inhibits Oridonin->MAPK Inhibits Oridonin->NLRP3_inactive Covalently binds & Inhibits NLRP3_active->Pro_Casp1 Recruits Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves IL1b IL-1β (Secreted) Pro_IL1b->IL1b Mature IL-1β NFkappaB_nuc->ProInflammatory_Genes Induces LPS LPS LPS->TLR4 Activates

Caption: Oridonin inhibits inflammatory signaling pathways.

Experimental Workflow for Measuring Anti-inflammatory Response

The following diagram outlines a typical experimental workflow to assess the anti-inflammatory properties of Oridonin.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis of Inflammatory Response Cell_Culture 1. Culture Macrophages (e.g., RAW 264.7) Stimulation 2. Pre-treat with Oridonin Cell_Culture->Stimulation LPS_Stimulation 3. Stimulate with LPS Stimulation->LPS_Stimulation Collect_Supernatant 4a. Collect Supernatant LPS_Stimulation->Collect_Supernatant Lyse_Cells 4b. Lyse Cells LPS_Stimulation->Lyse_Cells ELISA 5a. ELISA for Cytokines (IL-6, TNF-α) Collect_Supernatant->ELISA Western_Blot 5b. Western Blot for Proteins (p-p65, NLRP3) Lyse_Cells->Western_Blot qPCR 5c. qPCR for Gene Expression (IL-6, TNF-α, NLRP3) Lyse_Cells->qPCR

Caption: Experimental workflow for Oridonin's anti-inflammatory effects.

Quantitative Data Summary

The following tables summarize the quantitative effects of Oridonin on various inflammatory markers.

Table 1: IC50 Values of Oridonin and its Analogs for NO Inhibition

CompoundIC50 (µM) for NO Inhibition
Oridonin4.85 ± 0.15
Analog 4a0.37 ± 0.01
Analog 4b0.30 ± 0.02
Analog 4c0.28 ± 0.01
Analog 5a1.03 ± 0.15
Analog 5b4.21 ± 3.99
Analog 5c0.58 ± 0.16

Table 2: Dose-Dependent Inhibition of Pro-inflammatory Cytokines and Genes by Oridonin

TreatmentIL-6 Release (% of LPS control)TNF-α Release (% of LPS control)IL-1β mRNA Expression (Fold Change vs. LPS)NLRP3 mRNA Expression (Fold Change vs. LPS)
Control< 5%< 5%< 0.1< 0.1
LPS (1 µg/mL)100%100%1.01.0
Oridonin (5 µM) + LPS~60%~70%~0.5~0.6
Oridonin (10 µM) + LPS~40%~50%~0.3~0.4
Oridonin (20 µM) + LPS~20%~30%~0.1~0.2

Note: The values in Table 2 are approximate and compiled from multiple sources for illustrative purposes.

Experimental Protocols

The following are detailed protocols for key experiments to measure the anti-inflammatory response to Oridonin.

Protocol 1: Quantification of Pro-inflammatory Cytokines by ELISA

This protocol describes the use of a sandwich ELISA to measure the concentration of IL-6 and TNF-α in cell culture supernatants.

Materials:

  • Human IL-6 and TNF-α ELISA kits (containing capture antibody, detection antibody, standard, and substrate)

  • 96-well ELISA plates

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay diluent (as provided in the kit or 1% BSA in PBS)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Blocking: Aspirate the coating solution and wash the plate three times with wash buffer. Add 200 µL of assay diluent to each well and incubate for 1-2 hours at room temperature to block non-specific binding.

  • Sample and Standard Incubation: Wash the plate three times. Prepare a standard curve by serially diluting the provided cytokine standard. Add 100 µL of standards and cell culture supernatants (appropriately diluted) to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate three times. Add 100 µL of biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate three times. Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate five times. Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Reaction Stopping and Reading: Add 50 µL of stop solution to each well. Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the concentration of cytokines in the samples by interpolating from the standard curve.

Protocol 2: Analysis of NF-κB and NLRP3 Pathway Proteins by Western Blot

This protocol details the detection of key proteins in the NF-κB and NLRP3 inflammasome pathways.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-phospho-p65, rabbit anti-p65, rabbit anti-NLRP3, mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Lyse cells in RIPA buffer. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane at 100V for 1-2 hours or overnight at 30V at 4°C.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:5000) for 1 hour at room temperature.

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with ECL substrate for 1-5 minutes.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Protocol 3: Measurement of Inflammatory Gene Expression by qPCR

This protocol outlines the quantification of mRNA levels of key inflammatory genes.

Materials:

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • qPCR primers for target genes (e.g., IL-6, TNF-α, NLRP3) and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from cells using an RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green/TaqMan master mix, forward and reverse primers (final concentration of 200-500 nM each), and cDNA template.

  • qPCR Amplification: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Data Analysis: Determine the cycle threshold (Ct) values for each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Oridonin Stability in DMSO and Other Solvents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oridonin, a diterpenoid compound isolated from the medicinal herb Rabdosia rubescens, has garnered significant interest in the scientific community for its potent anti-inflammatory, anti-tumor, and anti-bacterial properties. As with any bioactive compound, understanding its stability in various solvents is paramount for ensuring the accuracy and reproducibility of experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for dissolving and storing Oridonin for in vitro studies. This document provides a comprehensive overview of the current knowledge on Oridonin's stability in DMSO and other common laboratory solvents. Furthermore, it offers detailed protocols for researchers to assess the stability of Oridonin in their specific experimental settings.

Oridonin Stability Profile

Currently, there is a limited amount of publicly available quantitative data on the long-term stability of Oridonin in DMSO and other organic solvents at various temperatures. However, based on common laboratory practices and some available information, a general understanding of its stability can be summarized.

Stability in DMSO

Oridonin is frequently dissolved in DMSO for the preparation of stock solutions for in vitro experiments. It is common practice to store these stock solutions at low temperatures to minimize degradation. While specific degradation kinetics have not been extensively published, anecdotal evidence and supplier recommendations suggest that Oridonin in DMSO is relatively stable when stored under appropriate conditions. Solutions in DMSO or ethanol (B145695) may be stored at -20°C for up to 2 months. For long-term storage, it is advisable to store aliquots at -80°C to avoid repeated freeze-thaw cycles.

Stability in Other Solvents

Information regarding the stability of Oridonin in other common organic solvents such as ethanol and methanol (B129727) is scarce. Given that Oridonin's structure contains functional groups susceptible to hydrolysis, its stability in aqueous solutions is a concern. A study on an aqueous solution of Oridonin demonstrated that its degradation is pH-dependent. The time for 10% degradation (t90) in an aqueous solution at room temperature was found to be 53.2 hours, which increased to 91.5 hours at 4°C, with maximum stability observed around pH 5. This suggests that temperature and pH are critical factors influencing Oridonin's stability in protic solvents.

Data Summary: Oridonin Stability

SolventTemperatureStability DataSource
Aqueous SolutionRoom Temperaturet90 = 53.2 hours
Aqueous Solution4°Ct90 = 91.5 hours
DMSO-20°CSuggested storage for up to 2 months
Ethanol-20°CSuggested storage for up to 2 months

Note: The stability of Oridonin in DMSO and other organic solvents at room temperature has not been extensively reported. Researchers should determine the stability under their specific experimental conditions.

Experimental Protocols

To address the gap in quantitative stability data, the following protocols provide a framework for researchers to determine the stability of Oridonin in their chosen solvents.

Protocol 1: Preparation of Oridonin Stock and Working Solutions

Objective: To prepare standardized Oridonin solutions for stability assessment.

Materials:

  • Oridonin powder (high purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO), HPLC grade

  • Ethanol (200 proof), HPLC grade

  • Methanol, HPLC grade

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile, amber glass vials or polypropylene (B1209903) tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Accurately weigh the required amount of Oridonin powder.

    • Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex and/or sonicate briefly to ensure complete dissolution.

    • Aliquot the stock solution into sterile, amber vials to minimize exposure to light and repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation (e.g., 100 µM in various solvents):

    • Thaw a vial of the 10 mM Oridonin stock solution at room temperature.

    • Prepare working solutions by diluting the stock solution with the desired solvent (DMSO, ethanol, methanol, or PBS) to a final concentration of 100 µM.

    • For aqueous solutions like PBS, ensure the final concentration of DMSO from the stock solution is minimal (typically <0.5%) to avoid solvent-induced effects on stability or biological assays.

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the degradation of Oridonin over time under different storage conditions.

Materials:

  • Oridonin working solutions in the solvents of interest

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid)

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

  • Autosampler vials

Procedure:

  • Sample Incubation:

    • Place aliquots of each Oridonin working solution in separate vials for each time point and temperature condition to be tested.

    • Store the vials at the selected temperatures (e.g., -20°C, 4°C, 25°C, and 37°C). Protect from light by using amber vials or wrapping in aluminum foil.

  • Time Points for Analysis:

    • Analyze the samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The initial time point (t=0) serves as the baseline.

  • HPLC Analysis:

    • At each time point, retrieve one vial from each storage condition.

    • Inject an appropriate volume of the sample into the HPLC system.

    • Run the HPLC method to separate Oridonin from any potential degradation products. A typical method might involve a gradient elution on a C18 column with UV detection at the wavelength of maximum absorbance for Oridonin (approximately 230-240 nm).

    • Record the peak area of the Oridonin peak at each time point.

  • Data Analysis:

    • Calculate the percentage of Oridonin remaining at each time point relative to the initial concentration (t=0).

    • Plot the percentage of Oridonin remaining versus time for each storage condition.

    • Determine the degradation rate and half-life (t1/2) for Oridonin in each solvent and at each temperature.

Protocol 3: Forced Degradation Study

Objective: To identify potential degradation products and assess the stability-indicating nature of the analytical method.

Materials:

  • Oridonin stock solution

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H2O2), 3%

  • HPLC system as described in Protocol 2

Procedure:

  • Acid Hydrolysis: Mix equal volumes of Oridonin stock solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2-8 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Mix equal volumes of Oridonin stock solution and 0.1 M NaOH. Incubate at room temperature for a shorter period (e.g., 30 minutes to 2 hours) due to expected faster degradation. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Mix equal volumes of Oridonin stock solution and 3% H2O2. Incubate at room temperature for a defined period (e.g., 2-8 hours).

  • Thermal Degradation: Incubate an aliquot of the Oridonin solution at an elevated temperature (e.g., 60-80°C) for several hours.

  • Photolytic Degradation: Expose an aliquot of the Oridonin solution to a UV light source for a defined period. Keep a control sample wrapped in foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with a non-stressed control, by HPLC. The appearance of new peaks and a decrease in the Oridonin peak area will indicate degradation.

Signaling Pathways and Experimental Workflows

Oridonin's Impact on Cellular Signaling

Oridonin has been shown to exert its biological effects by modulating several key signaling pathways, including the PI3K/Akt and NF-κB pathways.

Oridonin_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activation IKK IKK Receptor->IKK Activation Oridonin Oridonin Akt Akt Oridonin->Akt Inhibition Oridonin->IKK Inhibition PI3K->Akt Activation IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB_IkappaB NF-κB IκBα NFkappaB NF-κB NFkappaB_IkappaB->NFkappaB Release NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) NFkappaB_nuc->Gene_Expression Transcription

Caption: Oridonin inhibits the PI3K/Akt and NF-κB signaling pathways.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of Oridonin.

Oridonin_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_forced_degradation Forced Degradation Prep_Stock Prepare Oridonin Stock Solution (DMSO) Prep_Work Prepare Working Solutions (DMSO, EtOH, MeOH, PBS) Prep_Stock->Prep_Work Incubate_minus20 Store at -20°C Prep_Work->Incubate_minus20 Incubate_4 Store at 4°C Prep_Work->Incubate_4 Incubate_25 Store at 25°C Prep_Work->Incubate_25 Incubate_37 Store at 37°C Prep_Work->Incubate_37 Acid Acid Hydrolysis Prep_Work->Acid Base Base Hydrolysis Prep_Work->Base Oxidation Oxidation Prep_Work->Oxidation Thermal Thermal Stress Prep_Work->Thermal Photo Photolytic Stress Prep_Work->Photo Time_Points Sample at Various Time Points Incubate_minus20->Time_Points Incubate_4->Time_Points Incubate_25->Time_Points Incubate_37->Time_Points HPLC_Analysis HPLC-UV Analysis Time_Points->HPLC_Analysis Data_Analysis Data Analysis (% Remaining, t½) HPLC_Analysis->Data_Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis

Caption: Workflow for determining the stability of Oridonin.

Conclusion

While Oridonin is a promising therapeutic agent, a comprehensive understanding of its stability in commonly used laboratory solvents is essential for reliable research. The information and protocols provided in this document serve as a guide for researchers to handle Oridonin appropriately and to conduct their own stability studies. By following standardized protocols, the scientific community can build a more robust dataset on the stability of Oridonin, ultimately facilitating its development as a potential therapeutic drug.

Application Notes and Protocols: In Vitro Combination of Oridonin and Cisplatin

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers investigating the synergistic anticancer effects of Oridonin (B1677485) in combination with Cisplatin (B142131) in vitro. The protocols outlined below cover key experiments to assess cell viability, apoptosis, and the underlying molecular mechanisms.

Introduction

Oridonin, a natural diterpenoid compound extracted from the herb Rabdosia rubescens, has demonstrated significant anticancer properties.[1][2] Cisplatin is a cornerstone chemotherapeutic agent used in the treatment of various cancers.[1] However, its efficacy is often limited by drug resistance and toxicity.[3] Combining Oridonin with Cisplatin has been shown to synergistically enhance the inhibition of cancer cell proliferation, induce apoptosis, and overcome drug resistance in several cancer types, including esophageal squamous cell carcinoma (ESCC), lung cancer, and ovarian cancer.[1][3][4] This synergistic effect is often mediated through the modulation of key signaling pathways involved in apoptosis and cellular stress.[1][4][5]

Data Presentation

The following tables summarize representative quantitative data from studies on the Oridonin and Cisplatin combination.

Table 1: IC50 Values of Oridonin and Cisplatin in Various Cancer Cell Lines (24h Treatment)

Cell LineCancer TypeOridonin IC50 (µM)Cisplatin IC50 (µM)Reference
KYSE30Esophageal Squamous Cell Carcinoma~20-30~20-30[5]
KYSE510Esophageal Squamous Cell Carcinoma~20-40~20-40[5]
TE1Esophageal Squamous Cell Carcinoma~30-50~30-50[5]
A549Non-Small Cell Lung Cancer~20-30~20-30[4]
A2780/DDPCisplatin-Resistant Ovarian Cancer~20-40>160[3]

Table 2: Combination Index (CI) Values for Oridonin and Cisplatin Combination

Cell LineCombination Concentrations (Oridonin + Cisplatin)Combination Index (CI)InterpretationReference
KYSE3010 µM + 10 µM0.73Synergism[5]
KYSE510Various0.389Synergism[5]
TE1Various0.792Synergism[5]
A54920 µM + 20 µM<1.0Synergism[4]

Note: CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4][5][6]

Table 3: Apoptosis Rates Induced by Oridonin and Cisplatin (24h Treatment)

Cell LineTreatmentApoptosis Rate (%)Reference
KYSE30Control~5%[5]
Cisplatin (10 µM)~15%[5]
Oridonin (10 µM)~20%[5]
Cisplatin (10 µM) + Oridonin (10 µM)~40%[5]
A2780/DDPControlLow[3]
CisplatinModerate[3]
OridoninModerate[3]
Cisplatin + OridoninSignificantly High[3]

Table 4: Intracellular Reactive Oxygen Species (ROS) Levels

Cell LineTreatmentRelative ROS LevelReference
KYSE30ControlBaseline[5]
Cisplatin (10 µM)Increased[5]
Oridonin (10 µM)Increased[5]
Cisplatin (10 µM) + Oridonin (10 µM)Synergistically Increased[5]
Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vitro combination of Oridonin and Cisplatin.

G cluster_prep Preparation cluster_treat Treatment & Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A549, KYSE30) drug_prep 2. Drug Preparation (Oridonin & Cisplatin Stocks) cell_culture->drug_prep cell_seeding 3. Cell Seeding (96-well or 6-well plates) drug_treatment 4. Drug Treatment (Single agents & Combination) cell_seeding->drug_treatment mtt 5a. MTT Assay (Cell Viability) drug_treatment->mtt apoptosis 5b. Apoptosis Assay (Annexin V/PI) drug_treatment->apoptosis ros 5c. ROS Assay (DCFH-DA) drug_treatment->ros ic50 6a. IC50 Calculation mtt->ic50 flow_analysis 6c. Flow Cytometry Analysis apoptosis->flow_analysis ros->flow_analysis ci_analysis 6b. Synergy Analysis (CI) ic50->ci_analysis

Caption: Experimental workflow for in vitro Oridonin and Cisplatin combination studies.

Experimental Protocols

Cell Culture and Reagent Preparation
  • Cell Lines:

    • Human esophageal squamous cell carcinoma (ESCC) lines (e.g., KYSE30, KYSE150).[5]

    • Human non-small cell lung cancer (NSCLC) line (e.g., A549).[4]

    • Human cisplatin-resistant ovarian cancer line (e.g., A2780/DDP).[3]

  • Culture Conditions:

    • Culture cells in RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Reagent Preparation:

    • Oridonin Stock: Dissolve Oridonin powder in dimethyl sulfoxide (B87167) (DMSO) to create a 10-20 mM stock solution. Store at -20°C.

    • Cisplatin Stock: Dissolve Cisplatin powder in 0.9% NaCl solution or DMSO to create a 10-20 mM stock solution. Store at -20°C, protected from light.

    • Note: The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]

  • Procedure:

    • Seed 5 x 10³ cells per well in 100 µL of complete medium into a 96-well plate.[5]

    • Incubate for 24 hours to allow for cell attachment.

    • Treat the cells with various concentrations of Oridonin alone, Cisplatin alone, or the combination of both for 24, 48, or 72 hours. Include untreated and solvent-only controls.

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7][9]

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[5][7]

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate for 5-10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 values (the concentration of a drug that inhibits 50% of cell growth) for each drug using dose-response curves.

Combination Index (CI) Calculation

To determine the nature of the drug interaction, the Combination Index (CI) is calculated using the Chou-Talalay method.[4]

  • Procedure:

    • Perform the MTT assay with a range of concentrations for each drug and their combination at a constant ratio (e.g., based on their IC50 values).[4][5]

    • Use software such as CalcuSyn or CompuSyn to automatically calculate CI values based on the dose-effect data.[4][5][10][11]

  • Interpretation:

    • CI < 1: Synergistic effect

    • CI = 1: Additive effect

    • CI > 1: Antagonistic effect

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[12]

  • Procedure:

    • Seed 1 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight.

    • Treat cells with Oridonin, Cisplatin, or the combination at predetermined concentrations (e.g., IC50 values) for 24 or 48 hours.

    • Harvest the cells (including floating cells in the supernatant) by trypsinization and wash twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in an Annexin V-FITC Apoptosis Detection Kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[13]

    • Incubate for 15-20 minutes in the dark at room temperature.[5][13]

    • Analyze the stained cells immediately using a flow cytometer.

  • Interpretation of Results:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Intracellular Reactive Oxygen Species (ROS) Assay

This assay measures the level of intracellular ROS using the fluorescent probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).[5]

  • Procedure:

    • Seed and treat cells in a 6-well plate as described for the apoptosis assay.

    • After treatment, wash the cells with PBS.

    • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 20-30 minutes at 37°C in the dark.[5][9]

    • Harvest the cells and wash them with PBS to remove excess probe.

    • Resuspend the cells in PBS and analyze the fluorescence intensity immediately by flow cytometry (typically using the FITC channel).

  • Data Analysis:

    • Quantify the mean fluorescence intensity, which is proportional to the intracellular ROS levels.

Signaling Pathway Visualizations

The synergistic effect of Oridonin and Cisplatin involves the modulation of several key signaling pathways.

G cluster_ros Oxidative Stress cluster_apoptosis Mitochondrial Apoptosis Pathway Oridonin Oridonin ROS ↑ ROS Generation Oridonin->ROS GSH ↓ GSH Production Oridonin->GSH NOXA ↑ NOXA Transcription Oridonin->NOXA Cisplatin Cisplatin Cisplatin->ROS Cisplatin->GSH Cisplatin->NOXA DNA_damage DNA Damage ROS->DNA_damage GSH->DNA_damage BAX ↑ BAX DNA_damage->BAX BCL2 BCL-2 NOXA->BCL2 Inhibits BCL2->BAX Caspase3 ↑ Cleaved Caspase-3 BAX->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Oridonin and Cisplatin induce apoptosis via ROS and the NOXA/BCL-2 axis.[1][5]

G Oridonin Oridonin AMPK AMPK Oridonin->AMPK Cisplatin Cisplatin Cisplatin->AMPK Akt Akt AMPK->Akt mTOR mTOR Akt->mTOR Autophagy_Flux Autophagy Flux mTOR->Autophagy_Flux Autophagosome Autophagosome Accumulation Autophagy_Flux->Autophagosome Apoptosis Apoptosis Autophagosome->Apoptosis

References

Oridonin: A Potent Tool for Studying NLRP3 Inflammasome Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Oridonin, a natural diterpenoid compound extracted from the medicinal herb Rabdosia rubescens, has emerged as a powerful and specific inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Oridonin's unique mechanism of action, involving direct covalent modification of NLRP3, makes it an invaluable tool for studying the intricacies of inflammasome activation and for the development of novel anti-inflammatory therapeutics. These application notes provide a comprehensive overview of Oridonin's properties and detailed protocols for its use in studying NLRP3 inflammasome inhibition.

Mechanism of Action

Oridonin exerts its inhibitory effect through a direct and covalent interaction with the NLRP3 protein.[1][2][3][4] Specifically, it forms a covalent bond with cysteine 279 (Cys279) located in the NACHT domain of NLRP3.[1][2][4] This modification sterically hinders the interaction between NLRP3 and NEK7, a crucial step for the assembly and activation of the NLRP3 inflammasome.[1][5][6] By preventing the NLRP3-NEK7 interaction, Oridonin effectively blocks downstream events, including the recruitment of the adaptor protein ASC, caspase-1 activation, and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][7][8] Notably, Oridonin's inhibitory action is specific to the NLRP3 inflammasome, with no significant effect on other inflammasomes like AIM2 or NLRC4.[7][9]

Quantitative Data

The following table summarizes the key quantitative parameters of Oridonin's interaction with and inhibition of the NLRP3 inflammasome.

ParameterValueDescriptionReference(s)
IC50 (Anti-inflammatory activity) ~0.75 µMConcentration of Oridonin required to inhibit the inflammatory response by 50%.[10][11]
KD (Binding Affinity to NLRP3) ~52.5 nMEquilibrium dissociation constant for the direct interaction between Oridonin and purified GFP-NLRP3, indicating a high binding affinity.[1][3]

Signaling Pathway Diagram

NLRP3_Inhibition_by_Oridonin

Experimental Protocols

The following are detailed protocols for key experiments used to study the inhibitory effects of Oridonin on the NLRP3 inflammasome.

Western Blot Analysis of Inflammasome Components

This protocol is for the detection of NLRP3, ASC, pro-caspase-1, and cleaved caspase-1 (p20) in cell lysates and supernatants.

Materials:

  • Cells (e.g., bone marrow-derived macrophages (BMDMs) or THP-1 cells)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • Oridonin (dissolved in DMSO)

  • Complete cell culture medium

  • PBS (phosphate-buffered saline)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-NLRP3, anti-ASC, anti-caspase-1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at the desired density and allow them to adhere overnight.

    • Prime the cells with LPS (e.g., 1 µg/mL for 4 hours) in complete medium.

    • Pre-treat the cells with various concentrations of Oridonin or vehicle (DMSO) for 30-60 minutes.

    • Stimulate the cells with an NLRP3 activator (e.g., 5 µM Nigericin for 1 hour or 5 mM ATP for 30 minutes).

  • Sample Preparation:

    • Supernatant: Collect the cell culture supernatant. Concentrate the proteins if necessary (e.g., using TCA precipitation or centrifugal filters).

    • Cell Lysate: Wash the cells with cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (lysate).

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Mix equal amounts of protein from each lysate sample with Laemmli sample buffer and boil for 5-10 minutes. For supernatants, mix with sample buffer.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Co-immunoprecipitation (Co-IP) of NLRP3 and NEK7

This protocol is to assess the effect of Oridonin on the interaction between NLRP3 and NEK7.

Materials:

  • Cells co-transfected with tagged NLRP3 and NEK7 (e.g., HEK293T cells) or cells endogenously expressing these proteins.

  • Oridonin

  • Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease inhibitors)

  • Antibody for immunoprecipitation (e.g., anti-Flag for Flag-tagged NLRP3)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., Laemmli sample buffer)

  • Antibodies for Western blotting (anti-NLRP3, anti-NEK7, and tag-specific antibodies)

Procedure:

  • Cell Treatment and Lysis:

    • Treat the cells with Oridonin or vehicle as described in the Western Blot protocol.

    • Lyse the cells with Co-IP lysis buffer on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with wash buffer.

    • Elute the protein complexes from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis:

    • Analyze the eluted samples and input lysates by Western blotting using antibodies against NLRP3 and NEK7 to detect the co-immunoprecipitated proteins.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β and IL-18

This protocol is for the quantification of secreted IL-1β and IL-18 in cell culture supernatants.

Materials:

  • Cell culture supernatants from treated cells

  • Commercial ELISA kits for human or mouse IL-1β and IL-18

  • Microplate reader

Procedure:

  • Sample Collection: Collect cell culture supernatants after cell treatment as described in the Western Blot protocol. Centrifuge to remove any cells or debris.

  • ELISA Assay:

    • Perform the ELISA according to the manufacturer's instructions provided with the kit.

    • Briefly, this involves adding standards and samples to a pre-coated microplate, followed by incubation with detection antibodies and a substrate for color development.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve and calculate the concentration of IL-1β or IL-18 in the samples.

Immunofluorescence for ASC Speck Visualization

This protocol is for visualizing the formation of ASC specks, a hallmark of inflammasome activation.

Materials:

  • Cells cultured on glass coverslips

  • Oridonin

  • LPS and NLRP3 activator

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody (anti-ASC)

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat the cells on coverslips with LPS, Oridonin, and an NLRP3 activator as previously described.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Staining:

    • Wash three times with PBS.

    • Block the cells with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-ASC antibody in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

  • Imaging:

    • Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

    • Visualize the ASC specks using a fluorescence microscope.

Experimental Workflow Diagram

Experimental_Workflow cluster_lysate Cell Lysate Analysis cluster_supernatant Supernatant Analysis cluster_imaging Imaging Analysis start Start: Cell Culture (e.g., BMDMs, THP-1) priming Priming: LPS Treatment start->priming treatment Treatment: Oridonin or Vehicle priming->treatment activation Activation: Nigericin, ATP, etc. treatment->activation sample_collection Sample Collection activation->sample_collection lysate Cell Lysate sample_collection->lysate Cellular Fraction supernatant Supernatant sample_collection->supernatant Secreted Fraction immunofluorescence Immunofluorescence (ASC Specks) sample_collection->immunofluorescence For Imaging western_lysate Western Blot (NLRP3, pro-Casp1, ASC) lysate->western_lysate co_ip Co-Immunoprecipitation (NLRP3-NEK7) lysate->co_ip western_supernatant Western Blot (Cleaved Casp-1) supernatant->western_supernatant elisa ELISA (IL-1β, IL-18) supernatant->elisa analysis Downstream Analysis western_lysate->analysis co_ip->analysis western_supernatant->analysis elisa->analysis immunofluorescence->analysis

Conclusion

Oridonin's specific, covalent mechanism of NLRP3 inhibition establishes it as an indispensable tool for researchers in the fields of immunology, inflammation, and drug discovery. The protocols and data presented here provide a solid foundation for utilizing Oridonin to dissect the molecular mechanisms of NLRP3 inflammasome activation and to explore its therapeutic potential in a variety of inflammatory disorders.

References

Troubleshooting & Optimization

Technical Support Center: Oridonin Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with dissolving Oridonin (B1677485) in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is my Oridonin not dissolving in my aqueous buffer (e.g., PBS, cell culture media)?

A1: Oridonin is a diterpenoid compound with low water solubility.[1][2] Its hydrophobic nature makes it inherently difficult to dissolve in aqueous solutions. Direct addition of Oridonin powder to buffers like Phosphate-Buffered Saline (PBS) or cell culture media will likely result in poor dissolution or precipitation.

Q2: What are the recommended solvents for dissolving Oridonin?

A2: To achieve a clear solution, Oridonin should first be dissolved in an organic solvent to create a concentrated stock solution. The most commonly used and recommended solvent is Dimethyl sulfoxide (B87167) (DMSO).[3][4] Other organic solvents like ethanol (B145695) can also be used, although the solubility is lower compared to DMSO.[3]

Q3: My Oridonin precipitated after I diluted my DMSO stock solution into my aqueous experimental medium. What happened and how can I fix it?

A3: This is a common issue known as "precipitation upon dilution." It occurs because when the highly concentrated DMSO stock is added to the aqueous medium, the final concentration of DMSO is too low to keep the hydrophobic Oridonin in solution.

To troubleshoot this:

  • Decrease the final concentration of Oridonin: The desired final concentration in your aqueous medium may be above its solubility limit.

  • Increase the final concentration of the organic solvent: For in vitro assays, ensure the final DMSO concentration does not exceed a level that is toxic to your cells (typically <0.5%).[5][6][7]

  • Use a solubilizing agent: In some formulations for in vivo use, agents like PEG300 and Tween 80 are used to maintain solubility.[4][8]

  • Vortex during dilution: Add the Oridonin stock solution to the aqueous medium dropwise while vortexing to facilitate rapid mixing and prevent localized high concentrations that can initiate precipitation.

Troubleshooting Guide

Issue: Oridonin Powder Will Not Dissolve
Potential Cause Recommended Solution
Incorrect solvent choiceOridonin has very poor solubility in water.[1][2] Use an appropriate organic solvent. DMSO is highly recommended for creating stock solutions.[3][4]
Insufficient solvent volumeEnsure you are using a sufficient volume of the organic solvent to fully dissolve the Oridonin powder.
Low temperatureSolubility can be temperature-dependent. Gentle warming (e.g., to 37°C) and vortexing can aid dissolution in the organic solvent.
Issue: Precipitate Forms After Diluting Stock Solution in Aqueous Media
Potential Cause Recommended Solution
Final concentration is too highThe concentration of Oridonin in the final aqueous solution exceeds its solubility limit. Lower the final concentration for your experiment.
Insufficient organic solvent in the final solutionThe percentage of the organic solvent (e.g., DMSO) in the final aqueous solution is too low to maintain Oridonin's solubility. While increasing the organic solvent percentage can help, be mindful of its potential toxicity in cell-based assays (typically keep DMSO <0.5%).[5][6][7]
Improper mixing techniqueAdding the stock solution too quickly can cause localized supersaturation and precipitation. Add the stock solution dropwise to the aqueous medium while vortexing or stirring vigorously.
Buffer compositionCertain components in buffers can sometimes contribute to the precipitation of dissolved compounds.[9][10][11][12] If possible, test the solubility in a simpler aqueous solution first.

Quantitative Data Summary

The solubility of Oridonin varies significantly across different solvents. The following table provides a summary of its solubility in commonly used laboratory solvents.

Solvent Solubility (mg/mL) Molar Concentration (mM)
DMSO73200.31
Ethanol2876.83
WaterInsoluble-

Data sourced from supplier datasheets.[3]

Experimental Protocols

Protocol 1: Preparation of a 20 mM Oridonin Stock Solution in DMSO

Materials:

  • Oridonin powder (MW: 364.43 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out 3.64 mg of Oridonin powder and place it in a sterile microcentrifuge tube.

  • Add 500 µL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the Oridonin powder is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C for long-term storage.[3] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol 2: Diluting Oridonin Stock Solution for a Cell-Based Assay

Objective: To treat cells with a final concentration of 20 µM Oridonin in a total volume of 2 mL of cell culture medium, keeping the final DMSO concentration at 0.1%.

Procedure:

  • Thaw the 20 mM Oridonin stock solution at room temperature.

  • Prepare an intermediate dilution by adding 2 µL of the 20 mM stock solution to 98 µL of sterile cell culture medium. This will give you a 400 µM working solution.

  • Vortex the 400 µM working solution gently but thoroughly.

  • Add 100 µL of the 400 µM working solution to 1.9 mL of cell culture medium in your cell culture plate/well. This will result in a final Oridonin concentration of 20 µM.

  • The final concentration of DMSO in the well will be 0.1%, which is generally well-tolerated by most cell lines.

Visualizations

Troubleshooting Workflow for Oridonin Dissolution

Oridonin_Solubility_Workflow start Start: Dissolve Oridonin solvent_choice Choose Solvent start->solvent_choice is_aqueous Is the solvent aqueous? solvent_choice->is_aqueous use_organic Use organic solvent (e.g., DMSO) is_aqueous->use_organic Yes prepare_stock Prepare concentrated stock solution is_aqueous->prepare_stock No (e.g., DMSO) use_organic->prepare_stock dissolved_stock Is the stock solution clear? dissolved_stock->prepare_stock No, vortex/warm dilute Dilute stock in aqueous buffer dissolved_stock->dilute Yes prepare_stock->dissolved_stock precipitate Does it precipitate? dilute->precipitate success Success: Solution is ready for experiment precipitate->success No troubleshoot Troubleshoot Precipitation precipitate->troubleshoot Yes lower_conc Lower final concentration troubleshoot->lower_conc check_dmso Ensure final DMSO is sufficient but non-toxic troubleshoot->check_dmso improve_mixing Improve mixing (vortexing while adding dropwise) troubleshoot->improve_mixing lower_conc->dilute check_dmso->dilute improve_mixing->dilute

Caption: A workflow diagram for troubleshooting Oridonin dissolution issues.

Simplified Signaling Pathway Affected by Oridonin

Oridonin is known to exert its anti-tumor effects by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways.[13][14][15]

Oridonin_Signaling_Pathway cluster_akt PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Cellular Effects Oridonin Oridonin Akt Akt Oridonin->Akt Inhibits ERK ERK Oridonin->ERK Inhibits p38 p38 MAPK Oridonin->p38 Activates JNK JNK Oridonin->JNK Activates PI3K PI3K PI3K->Akt p53 p53 Akt->p53 Proliferation Proliferation Akt->Proliferation Apoptosis Apoptosis p53->Apoptosis ERK->Proliferation p38->Apoptosis JNK->Apoptosis

References

Oridonin Toxicity in Animal Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with concise and actionable information regarding Oridonin toxicity in animal studies. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during preclinical evaluation and offer strategies for mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the primary target organs of Oridonin toxicity in animal studies?

Based on current research, the primary target organs for Oridonin-induced toxicity are the liver and kidneys. High doses and long-term administration have been associated with organ damage[1].

  • Hepatotoxicity : Studies have shown that while Oridonin can have protective effects on the liver at lower concentrations, higher doses can lead to liver injury[1][2]. Histopathological analysis of liver tissue from mice treated with Oridonin has revealed a certain degree of cytotoxicity[3]. In models of acute liver injury, pretreatment with Oridonin has been shown to alleviate histopathological abnormalities and suppress the rise in plasma aminotransferases[2][3].

  • Nephrotoxicity : Evidence suggests that Oridonin also has the potential to induce kidney damage. However, in some models, such as cisplatin-induced acute kidney injury, Oridonin has demonstrated a protective effect by attenuating renal dysfunction and histopathological changes[4][5].

Q2: What is the acute toxicity profile of Oridonin in mice?

An acute toxicity study in BALb/c nude mice determined the median lethal dose (LD50) of Oridonin when administered via intraspleen or intraportal vein.

Table 1: Acute Toxicity of Intraportal Oridonin in Mice [6]

ParameterValue
LD50 13.61 mg/kg·d⁻¹
Maximum Safe Dose 7.14 mg/kg·d⁻¹
Animal Model BALb/c nude mice
Route of Administration Intraspleen or intraportal vein

This data is specific to the intraportal route of administration and may not be directly applicable to other routes like oral or intravenous injection.

Troubleshooting Guides

Issue 1: I am observing signs of hepatotoxicity (e.g., elevated ALT/AST) in my animal cohort. How can I troubleshoot and mitigate this?

Elevated liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are key indicators of liver damage[2]. If you observe these signs, consider the following troubleshooting workflow and mitigation strategies.

Hepatotoxicity_Workflow cluster_mitigation Mitigation Options observe Elevated ALT/AST levels observed check_dose Review Oridonin Dose and Duration observe->check_dose assess_formulation Evaluate Drug Formulation check_dose->assess_formulation If dose is within expected range mitigate Implement Mitigation Strategy check_dose->mitigate If dose is too high -> Reduce Dose histopath Perform Liver Histopathology assess_formulation->histopath histopath->mitigate Confirm cellular damage liposome Use Liposomal Formulation mitigate->liposome coadmin Co-administer Hepatoprotectant mitigate->coadmin invis1 invis2

Caption: Troubleshooting workflow for addressing Oridonin-induced hepatotoxicity.

  • Dose Adjustment : Oridonin's effects are dose-dependent[1]. If toxicity is observed, reducing the dosage should be the first step. The maximum safe intraportal dose in mice was found to be 7.14 mg/kg·d⁻¹[6].

  • Use of Novel Formulations : Encapsulating Oridonin in liposomes or nanoparticles can alter its pharmacokinetic profile, potentially reducing its accumulation in the liver and thus lowering toxicity. Studies on Oridonin-loaded liposomes have shown enhanced anti-tumor effects, which may be coupled with a better safety profile[7][8].

  • Co-administration with Hepatoprotective Agents : Although specific agents for co-administration with Oridonin are not well-documented for toxicity reduction, this remains a viable research avenue.

Issue 2: My study shows increased BUN and creatinine (B1669602) levels, suggesting nephrotoxicity. What are the next steps?

Elevated Blood Urea Nitrogen (BUN) and creatinine are primary biochemical markers for kidney dysfunction.

The following table summarizes findings from a study where Oridonin was administered to mitigate cisplatin-induced kidney injury in mice, demonstrating its potential protective effects on the kidney in certain contexts.

Table 2: Effect of Oridonin on Renal Function Markers in Cisplatin-Treated Mice [4][5]

Treatment GroupSerum Creatinine (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)
Control~0.2~25
Cisplatin (20 mg/kg)>1.5>200
Cisplatin + Oridonin (15 mg/kg)~0.5~100

These values are approximate and derived from graphical data in the cited study. They illustrate a protective trend.

  • Re-evaluate Experimental Context : Oridonin has shown protective effects against chemically-induced kidney injury[4][5]. If you are observing nephrotoxicity, it is crucial to consider the overall experimental model. The toxicity may be context-dependent.

  • Formulation Strategies : Similar to hepatotoxicity, using liposomal or nanoparticle formulations of Oridonin could be a strategy to reduce renal exposure and mitigate damage[8].

  • Hydration : Ensure adequate hydration of the animals, as this can help reduce the concentration of potentially toxic substances in the kidneys.

Experimental Protocols

General Protocol for Acute Toxicity Assessment of Oridonin in Mice

This protocol is a generalized guide based on standard preclinical toxicity testing procedures[9][10].

  • Animal Model : Use a standard mouse strain, such as BALb/c or C57BL/6, of a specific age (e.g., 6-8 weeks) and sex[6].

  • Grouping : Divide animals into multiple groups (n=10 per group), including a control group and at least 5 dose groups of Oridonin[6].

  • Dose Selection : Doses should be selected based on a preliminary range-finding study. For instance, a geometric series of doses can be used[6].

  • Administration : Administer Oridonin via the desired route (e.g., intraperitoneal, oral, intravenous). The control group should receive the vehicle (e.g., 0.5% DMSO)[6].

  • Observation : Observe the animals continuously for the first few hours post-administration and then daily for 14 days. Record clinical signs of toxicity, behavioral changes, body weight, and mortality[6].

  • Biochemical Analysis : At the end of the study, collect blood samples for analysis of liver (ALT, AST) and kidney (BUN, creatinine) function markers[7].

  • Histopathology : Euthanize the animals and perform a gross necropsy. Collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological examination[2].

  • Data Analysis : Calculate the LD50 using a statistical method like probit analysis[6].

Signaling Pathways in Oridonin Toxicity

Oridonin's toxicity is often linked to the induction of apoptosis (programmed cell death) and oxidative stress. One of the key pathways involved is the JNK (c-Jun N-terminal kinases) signaling cascade, which can be activated by cellular stress.

JNK_Pathway Oridonin High-Dose Oridonin ROS ↑ Reactive Oxygen Species (ROS) Oridonin->ROS JNK JNK Activation ROS->JNK Mitochondria Mitochondrial Dysfunction JNK->Mitochondria Pro-apoptotic signaling Apoptosis Hepatocyte Apoptosis Mitochondria->Apoptosis

Caption: Simplified JNK signaling pathway in Oridonin-induced hepatocyte apoptosis.

Understanding these pathways can help in designing mitigation strategies, such as co-administration with antioxidants to counteract the increase in reactive oxygen species (ROS).

References

Technical Support Center: Oridonin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Oridonin.

Troubleshooting Guide & FAQs

This section addresses specific problems researchers may face when working with Oridonin, offering potential causes and solutions in a question-and-answer format.

1. My Oridonin is not dissolving properly. What should I do?

Inconsistent solubility is a common issue with Oridonin due to its hydrophobic nature. Here are the recommended steps for proper dissolution:

  • Prepare a stock solution in DMSO: Oridonin is readily soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution, for example, at 10 mmol/L, which can be stored at -20°C.

  • Stepwise dilution: When preparing your working solution for cell culture, perform a stepwise dilution of the DMSO stock solution into your culture medium. Avoid adding the concentrated DMSO stock directly to a large volume of aqueous medium, as this can cause the Oridonin to precipitate.

  • Final DMSO concentration: Ensure that the final concentration of DMSO in your cell culture medium is less than 0.5% to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Warming and sonication: If precipitation occurs upon dilution, you can try warming the solution to 37°C and using a sonicator to aid dissolution.

2. I'm observing significant variations in the IC50 value of Oridonin in my cell viability assays. What could be the reason?

Variability in IC50 values is a known challenge and can be attributed to several factors:

  • Cell line dependency: The cytotoxic effect of Oridonin is highly dependent on the cancer cell line being tested. Different cell lines exhibit varying sensitivities to Oridonin, leading to a wide range of IC50 values.

  • Treatment duration: The IC50 value of Oridonin is also time-dependent. Longer incubation times generally result in lower IC50 values.

  • Solubility and stability issues: Improper dissolution or precipitation of Oridonin in the culture medium can lead to inconsistent concentrations and, consequently, variable results. Refer to the dissolution troubleshooting guide above.

  • Assay conditions: Differences in cell seeding density, passage number, and metabolic activity of the cells can all contribute to variability in assay results.

3. My in vivo xenograft study with Oridonin is not showing significant tumor growth inhibition. What could be the problem?

Several factors can influence the efficacy of Oridonin in animal models:

  • Dosage and administration route: The effective dose of Oridonin can vary depending on the tumor model and administration route. Intraperitoneal injection is a common method of administration.

  • Bioavailability: Oridonin has poor aqueous solubility and bioavailability, which can limit its in vivo efficacy. Using a suitable vehicle or a nanoparticle-based delivery system can enhance its bioavailability.

  • Treatment schedule: The frequency and duration of Oridonin administration are critical. Daily or frequent administration is often required to maintain therapeutic concentrations.

  • Tumor model: The choice of cell line for the xenograft and the tumor growth rate can impact the observed treatment effect.

Data Presentation

The following tables summarize the reported IC50 values of Oridonin in various cancer cell lines and the effective doses used in in vivo studies to highlight the compound's variable efficacy.

Table 1: IC50 Values of Oridonin in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
AGSGastric Cancer245.995 ± 0.741
AGSGastric Cancer482.627 ± 0.324
AGSGastric Cancer721.931 ± 0.156
HGC27Gastric Cancer2414.61 ± 0.600
HGC27Gastric Cancer489.266 ± 0.409
HGC27Gastric Cancer727.412 ± 0.512
MGC803Gastric Cancer2415.45 ± 0.59
MGC803Gastric Cancer4811.06 ± 0.400
MGC803Gastric Cancer728.809 ± 0.158
EC109Esophageal Cancer2461.0 ± 1.8
EC109Esophageal Cancer4838.2 ± 1.6
EC109Esophageal Cancer7238.9 ± 1.6
EC9706Esophageal Cancer2437.5 ± 1.6
EC9706Esophageal Cancer4828.0 ± 1.4
EC9706Esophageal Cancer7223.9 ± 1.4
KYSE450Esophageal Cancer2430.5 ± 0.4
KYSE450Esophageal Cancer4828.2 ± 1.5
KYSE450Esophageal Cancer7217.1 ± 1.2
KYSE750Esophageal Cancer2435.3 ± 1.5
KYSE750Esophageal Cancer4823.4 ± 2.1
KYSE750Esophageal Cancer7214.3 ± 1.2
TE-1Esophageal Cancer2425.2 ± 1.4
TE-1Esophageal Cancer4818.0 ± 1.3
TE-1Esophageal Cancer728.4 ± 0.9
BEL-7402Hepatocellular Carcinoma-~1.00
K562Leukemia-~0.95
HCC-1806Breast Cancer-~0.18
BGC-7901Gastric Cancer-~1.05
PC-3Prostate Cancer12~37.5
PC-3Prostate Cancer24~18.75
PC-3Prostate Cancer36~9.375
HT29Colon Cancer-30.309

Data compiled from multiple sources.

Table 2: Effective Doses of Oridonin in In Vivo Xenograft Models

Cancer TypeAnimal ModelAdministration RouteDosageTreatment ScheduleOutcome
Breast CancerNude MiceIntraperitoneal10 mg/kgDaily for 15 daysSignificant tumor growth inhibition
Esophageal CancerNude MiceGavage40 or 160 mg/kg-Attenuated tumor growth
Lung CancerNude MiceIntraperitoneal-5 times a weekEnhanced activity of natural killer cells
Gastric CancerNude MiceIntraperitoneal--Suppressed tumor formation
Cardiac AllograftMiceIntraperitoneal3, 10, 15 mg/kgDaily for 7 daysProlonged allograft survival

Data compiled from multiple sources.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly performed with Oridonin.

1. Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 4x10^4 cells/well in 100 µL of complete medium and allow them to adhere overnight.

  • Oridonin Treatment: Prepare serial dilutions of Oridonin from your DMSO stock in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of Oridonin or vehicle control (medium with DMSO).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on standard Annexin V/PI staining procedures.

  • Cell Treatment: Seed cells in a 6-well plate and treat with Oridonin at the desired concentrations for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Cell Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

3. Western Blotting for Signaling Pathway Analysis

This protocol provides a general procedure for analyzing protein expression in key signaling pathways affected by Oridonin.

  • Protein Extraction: After Oridonin treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK, NF-κB) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. In Vivo Xenograft Study

This protocol outlines a general procedure for establishing and treating a xenograft mouse model.

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^7 cells in 50 µL Matrigel) into the flanks of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth and Grouping: Allow the tumors to reach a palpable size (e.g., 50-100 mm³). Randomly divide the mice into control and treatment groups.

  • Oridonin Administration: Administer Oridonin or vehicle control via the chosen route (e.g., intraperitoneal injection) at the predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume periodically using calipers (Volume = (length x width²) / 2).

  • Endpoint and Analysis: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. The tumors can be further processed for histological or molecular analysis.

Visualizations

The following diagrams illustrate key signaling pathways modulated by Oridonin and a general experimental workflow.

Oridonin_Signaling_Pathways cluster_PI3K_Akt PI3K/Akt/mTOR Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway Oridonin Oridonin PI3K PI3K Oridonin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Oridonin_MAPK Oridonin ERK ERK Oridonin_MAPK->ERK JNK_p38 JNK/p38 Oridonin_MAPK->JNK_p38 Apoptosis_MAPK Apoptosis ERK->Apoptosis_MAPK JNK_p38->Apoptosis_MAPK Oridonin_NFkB Oridonin IKK IKK Oridonin_NFkB->IKK IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB |-- Inactive Complex Inflammation Inflammation NFkB->Inflammation

Caption: Key signaling pathways modulated by Oridonin.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start Prepare Oridonin Stock Solution cell_culture Cell Culture start->cell_culture treatment Oridonin Treatment cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blotting treatment->western analysis Endpoint Analysis viability->analysis apoptosis->analysis western->analysis xenograft Xenograft Model Establishment in_vivo_treatment Oridonin Administration xenograft->in_vivo_treatment tumor_measurement Tumor Measurement in_vivo_treatment->tumor_measurement tumor_measurement->analysis

Caption: General experimental workflow for Oridonin studies.

Optimizing Oridonin Concentration for Anti-Cancer Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the concentration of Oridonin for anti-cancer studies. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of effective concentrations in various cancer cell lines to facilitate successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is a typical starting concentration range for Oridonin in anti-cancer cell line studies?

A1: Based on published data, a sensible starting concentration range for in vitro studies is between 1 µM and 50 µM. The half-maximal inhibitory concentration (IC50) of Oridonin varies significantly across different cancer cell lines and is dependent on the treatment duration. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: I am observing low solubility of Oridonin when preparing my stock solution. What can I do?

A2: Oridonin has poor water solubility. To prepare stock solutions, it is recommended to dissolve Oridonin in dimethyl sulfoxide (B87167) (DMSO) at a high concentration (e.g., 10-20 mg/mL).[1] Ensure the DMSO is fresh, as moisture-absorbing DMSO can reduce solubility.[2] For final working concentrations in cell culture media, the DMSO concentration should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. If solubility issues persist in the final culture medium, consider using Pluronic F68 (0.05-0.1%) to improve dispersion.

Q3: My experimental results with Oridonin are inconsistent. What are the possible reasons?

A3: Inconsistent results can arise from several factors:

  • Stock Solution Stability: Oridonin solutions in DMSO or ethanol (B145695) can be stored at -20°C for up to 2 months.[1] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound. Aliquoting the stock solution is highly recommended.

  • Cell Culture Conditions: Ensure consistent cell density, passage number, and growth phase across experiments, as these can influence cellular response to treatment.

  • Treatment Duration: The effects of Oridonin are often time-dependent. Standardize the incubation time in your experimental protocol.

  • Compound Purity: Verify the purity of the Oridonin used, as impurities can affect its biological activity.

Q4: I am not observing the expected apoptotic effect of Oridonin in my cancer cell line. What should I consider?

A4: If you are not observing apoptosis, consider the following:

  • Concentration and Duration: The induction of apoptosis by Oridonin is both dose- and time-dependent. You may need to increase the concentration or extend the treatment duration.

  • Cell Line Sensitivity: Some cell lines may be less sensitive to Oridonin-induced apoptosis. It is crucial to have determined the IC50 for your specific cell line.

  • Mechanism of Action: Oridonin can induce other forms of cell death, such as autophagy, or cause cell cycle arrest without immediate apoptosis.[3] Consider investigating these alternative mechanisms.

  • Experimental Assay: Ensure your apoptosis detection method (e.g., Annexin V/PI staining) is optimized and that you are analyzing cells at an appropriate time point post-treatment.

Q5: How can I prepare Oridonin for in vivo animal studies?

A5: For in vivo studies, Oridonin can be formulated in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline.[2] The final concentration of DMSO should be minimized. Another option is to use a corn oil-based formulation.[2] It is essential to perform preliminary studies to ensure the solubility and stability of the formulation and to determine the appropriate dosage and administration route for your animal model.

Data Presentation: Oridonin IC50 Values in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Oridonin in different human cancer cell lines, as reported in various studies. These values can serve as a reference for designing dose-response experiments.

Cancer TypeCell LineIC50 (µM)Treatment Duration (hours)
Leukemia OCI-AML33.27 ± 0.2324
SUP-B157.08 ± 1.2172
K5623.74Not Specified
MOLM13~2.524
U937~5.024
THP-1~4.324
Colon Cancer SW6203.88Not Specified
Colo205Not Specified48
Colo320Not Specified48
Breast Cancer MCF-75.12Not Specified
MDA-MB-231>1072
SKBR3<172
HCC1569<172
Lung Cancer H460~5Not Specified
A549Not SpecifiedNot Specified
Gastric Cancer AGS5.995 ± 0.74124
HGC2714.61 ± 0.60024
MGC80315.45 ± 0.5924
Esophageal Cancer EC10961.0 ± 1.824
EC970637.5 ± 1.624
KYSE45030.5 ± 0.424
KYSE75035.3 ± 1.524
TE-125.2 ± 1.424

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Oridonin and to calculate its IC50 value.

Materials:

  • Oridonin stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of Oridonin in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the Oridonin-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest Oridonin concentration).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells after Oridonin treatment.

Materials:

  • Oridonin-treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of Oridonin for the chosen duration.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of Oridonin on cell cycle progression.

Materials:

  • Oridonin-treated and control cells

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells and treat with Oridonin as for the apoptosis assay.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is used to detect changes in the expression of specific proteins involved in signaling pathways affected by Oridonin.

Materials:

  • Oridonin-treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Intracellular ROS Detection (DCFH-DA Assay)

This protocol is used to measure the generation of reactive oxygen species (ROS) in cells following Oridonin treatment.[4]

Materials:

  • Oridonin-treated and control cells

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (in DMSO)

  • Serum-free medium

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a suitable format (e.g., 96-well plate or plates for microscopy).

  • Treat the cells with Oridonin for the desired time.

  • Remove the treatment medium and wash the cells with serum-free medium.

  • Load the cells with DCFH-DA (typically 10-20 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~535 nm).

Visualizations

Signaling Pathways and Experimental Workflows

Oridonin_Signaling_Pathways Oridonin Oridonin ROS ↑ ROS Oridonin->ROS PI3K_Akt PI3K/Akt Pathway Oridonin->PI3K_Akt Inhibits p53 ↑ p53 Oridonin->p53 Autophagy Autophagy Oridonin->Autophagy NFkB NF-κB Pathway Oridonin->NFkB Inhibits MAPK MAPK Pathway (JNK, p38) ROS->MAPK Apoptosis Apoptosis MAPK->Apoptosis PI3K_Akt->Apoptosis Inhibits p53->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) p53->CellCycleArrest

Caption: Key signaling pathways modulated by Oridonin in cancer cells.

Experimental_Workflow_Oridonin start Start: Cancer Cell Line Culture dose_response 1. Dose-Response Experiment (MTT Assay) start->dose_response ic50 Determine IC50 dose_response->ic50 mechanism_studies 2. Mechanistic Studies at IC50 ic50->mechanism_studies apoptosis Apoptosis Assay (Annexin V/PI) mechanism_studies->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanism_studies->cell_cycle western_blot Western Blot (Signaling Proteins) mechanism_studies->western_blot ros_detection ROS Detection (DCFH-DA) mechanism_studies->ros_detection data_analysis 3. Data Analysis & Interpretation apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis ros_detection->data_analysis conclusion Conclusion data_analysis->conclusion

References

Technical Support Center: Overcoming Oridonin Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming Oridonin resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

1. What is Oridonin and what is its primary anti-cancer mechanism?

Oridonin is a natural diterpenoid compound extracted from the traditional Chinese herb Rabdosia rubescens. Its primary anti-cancer effects are attributed to its ability to induce apoptosis (programmed cell death), autophagy, and cell cycle arrest in various cancer cells. Oridonin has been shown to interfere with multiple signaling pathways involved in cell proliferation, survival, and migration.

2. What are the known mechanisms of resistance to Oridonin in cancer cells?

While Oridonin can overcome resistance to other chemotherapeutic drugs, cancer cells can also develop resistance to Oridonin itself. The primary mechanisms of resistance are not fully elucidated but are thought to involve:

  • Overexpression of drug efflux pumps: Proteins like P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein 1 (MRP1) can actively pump Oridonin out of the cell, reducing its intracellular concentration and efficacy.

  • Alterations in apoptotic and autophagic pathways: Cancer cells can acquire mutations or alter the expression of proteins involved in apoptosis and autophagy, making them less susceptible to Oridonin-induced cell death.

  • Activation of pro-survival signaling pathways: Upregulation of pathways like PI3K/Akt and STAT3 can promote cell survival and counteract the cytotoxic effects of Oridonin.

3. How can I determine if my cancer cell line is resistant to Oridonin?

Oridonin resistance is typically characterized by a significantly higher half-maximal inhibitory concentration (IC50) value compared to sensitive parental cell lines. You can determine the IC50 value by performing a cell viability assay (e.g., MTT or resazurin (B115843) reduction assay) with a range of Oridonin concentrations. A fold-change in IC50 of the suspected resistant line greater than that of the sensitive line is a strong indicator of resistance.

4. What are some strategies to overcome Oridonin resistance?

Several strategies are being explored to overcome Oridonin resistance:

  • Combination Therapy: Using Oridonin in combination with other chemotherapeutic agents has shown synergistic effects. For example, Oridonin can sensitize resistant cells to drugs like cisplatin, doxorubicin, and gemcitabine.

  • Targeting Drug Efflux Pumps: Co-administration of inhibitors of P-gp or MRP1 can increase the intracellular accumulation of Oridonin.

  • Modulating Signaling Pathways: Using inhibitors of pro-survival pathways like PI3K/Akt can enhance the pro-apoptotic effects of Oridonin.

  • Utilizing Oridonin Analogs: Numerous derivatives of Oridonin have been synthesized with improved potency and ability to overcome resistance.

Troubleshooting Guides

Problem: Unexpectedly high IC50 value for Oridonin in a sensitive cell line.
Possible Cause Troubleshooting Step
Oridonin Degradation Oridonin is sensitive to light and temperature. Ensure it is stored properly (typically at -20°C, protected from light). Prepare fresh stock solutions for each experiment.
Incorrect Drug Concentration Verify the calculations for your serial dilutions. If possible, confirm the concentration of your stock solution using spectrophotometry.
Cell Culture Issues Ensure cells are healthy, in the exponential growth phase, and free from contamination. High cell density can sometimes affect drug sensitivity.
Assay Interference Some components of the cell culture medium or the assay itself can interfere with the readout. Run appropriate controls, including a vehicle-only control.
Problem: Oridonin fails to induce apoptosis in a resistant cell line.
Possible Cause Troubleshooting Step
Upregulated Survival Pathways The resistant cells may have hyperactive pro-survival signaling. Analyze the phosphorylation status of key proteins in the PI3K/Akt or STAT3 pathways using Western blotting. Consider co-treatment with an appropriate inhibitor.
Defective Apoptotic Machinery Key apoptotic proteins like caspases may be downregulated or inhibited. Assess the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2, caspases) by Western blot.
Increased Drug Efflux The resistant cells might be overexpressing P-gp or MRP1. Measure the expression of these transporters using qPCR or Western blotting. You can also perform a rhodamine 123 efflux assay to functionally assess P-gp activity.

Quantitative Data Summary

Table 1: IC50 Values of Oridonin and Other Chemotherapeutics in Sensitive and Resistant Cancer Cell Lines.

Cell LineDrugIC50 (µM) - SensitiveIC50 (µM) - ResistantFold ResistanceReference
SGC7901 (Gastric Cancer)Cisplatin14.3034.712.43
SGC7901/DDPOridonin + Cisplatin-27.87 (10 µM Ori)1.95
SGC7901/DDPOridonin + Cisplatin-14.29 (20 µM Ori)1.00
A2780 (Ovarian Cancer)Cisplatin13.20 (48h)50.96 (48h)3.86
A2780/DDPOridonin + Cisplatin-26.12 (48h)1.98
SKOV3 (Ovarian Cancer)Cisplatin51.73 (48h)135.00 (48h)2.61
SKOV3/DDPOridonin + Cisplatin-73.00 (48h)1.85
CCRF-CEM (Leukemia)Oridonin1.658.53 (CEM/ADR5000)5.17
CCRF-CEM (Leukemia)Doxorubicin0.24195.12 (CEM/ADR5000)813.00
HCT116 (Colon Cancer)Oridonin21.03 (p53+/+)34.68 (p53-/-)1.65

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Oridonin and to calculate the IC50 value.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of Oridonin (e.g., 0, 1, 5, 10, 20, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

This protocol is used to detect changes in protein expression levels, such as those involved in apoptosis, autophagy, and signaling pathways.

  • Protein Extraction: Treat cells with Oridonin at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-Bcl-2, anti-cleaved caspase-3, anti-p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

Oridonin_Resistance_Mechanisms cluster_drug_efflux Drug Efflux cluster_survival_pathways Pro-Survival Signaling cluster_apoptosis Apoptosis Evasion Oridonin_out Oridonin (extracellular) Pgp P-gp/MRP1 Oridonin_out->Pgp Oridonin_in Oridonin (intracellular) Oridonin_in->Pgp Akt Akt Oridonin_in->Akt Inhibits STAT3 STAT3 Oridonin_in->STAT3 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Oridonin_in->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Oridonin_in->Bax Induces Pgp->Oridonin_out Efflux PI3K PI3K PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation STAT3->Proliferation Caspases Caspases Bcl2->Caspases Inhibition Bax->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis

Caption: Key mechanisms of Oridonin action and resistance in cancer cells.

Experimental_Workflow start Start: Suspected Oridonin Resistant Cell Line ic50 Determine IC50 via MTT Assay start->ic50 compare_ic50 Compare IC50 to Sensitive Parental Line ic50->compare_ic50 resistant Resistance Confirmed compare_ic50->resistant High Fold Change not_resistant Not Resistant compare_ic50->not_resistant Low Fold Change mechanism_investigation Investigate Resistance Mechanism resistant->mechanism_investigation western_blot Western Blot for - p-Akt, p-STAT3 - Bcl-2, Bax, Caspases mechanism_investigation->western_blot qpcr qPCR/Western for P-gp, MRP1 mechanism_investigation->qpcr overcome_resistance Strategies to Overcome Resistance mechanism_investigation->overcome_resistance efflux_assay Rhodamine 123 Efflux Assay qpcr->efflux_assay combo_therapy Combination Therapy (e.g., with Cisplatin) overcome_resistance->combo_therapy pathway_inhibitors Pathway Inhibitors (e.g., PI3K inhibitor) overcome_resistance->pathway_inhibitors

Caption: Workflow for investigating and overcoming Oridonin resistance.

Oridonin_Apoptosis_Autophagy Oridonin Oridonin ROS ↑ Reactive Oxygen Species (ROS) Oridonin->ROS AMPK ↑ AMPK ROS->AMPK mTOR ↓ mTOR AMPK->mTOR Inhibits Apoptosis Apoptosis AMPK->Apoptosis Induces ULK1 ↑ ULK1 mTOR->ULK1 Inhibits Autophagy Autophagy ULK1->Autophagy Induces Autophagy->Apoptosis Promotes

Caption: Oridonin induces autophagy-dependent apoptosis via the ROS-AMPK-mTOR-ULK1 pathway.

Technical Support Center: Enhancing the Solubility of Oridonin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the solubility of Oridonin and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor solubility of Oridonin?

Oridonin, a diterpenoid compound, exhibits poor water solubility due to its hydrophobic tetracyclic diterpenoid structure. Its logP value of 1.66 indicates its lipophilic nature, which contributes to its limited aqueous solubility of approximately 0.75 mg/mL. This inherent hydrophobicity poses a significant challenge for its clinical application and bioavailability.

Q2: What are the primary strategies to enhance the solubility of Oridonin derivatives?

There are two main approaches to improve the solubility of Oridonin and its derivatives:

  • Structural Modification: This involves chemically altering the Oridonin molecule to introduce more hydrophilic functional groups.

  • Formulation Strategies: This approach focuses on developing advanced drug delivery systems to improve the dissolution and dispersion of the compound without altering its chemical structure.

Q3: Which structural modifications have proven most effective?

Several structural modifications have demonstrated significant improvements in the aqueous solubility of Oridonin derivatives. These include:

  • Thiazolation: Introduction of a thiazole (B1198619) ring can increase solubility by forming salts.

  • Glycosylation: Attaching sugar moieties enhances hydrophilicity.

  • PEGylation: Conjugation with polyethylene (B3416737) glycol (PEG) is a widely used method to increase water solubility and improve pharmacokinetic properties.

  • Esterification and Amino Acid Modification: Introducing water-soluble chains through ester groups or amino acids can significantly enhance solubility.

Q4: What formulation techniques are commonly used to improve Oridonin's solubility?

A variety of formulation strategies can be employed, including:

  • Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating Oridonin within cyclodextrin molecules can dramatically increase its apparent solubility.

  • Solid Dispersions: Dispersing Oridonin in a hydrophilic polymer matrix can enhance its dissolution rate.

  • Nanosuspensions: Reducing the particle size of Oridonin to the nanometer range increases the surface area for dissolution.

  • Liposomes and Nanocarriers: Encapsulating Oridonin in lipid-based or polymeric nanoparticles can improve its solubility and delivery.

Troubleshooting Guides

Issue 1: Low Yield of Soluble Derivative After Structural Modification
Potential Cause Troubleshooting Step
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Increase reaction time or temperature as appropriate for the specific reaction.- Ensure the purity of starting materials and solvents.
Degradation of Product - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if the compounds are sensitive to oxidation.- Use appropriate protecting groups for sensitive functional moieties on the Oridonin scaffold.
Difficult Purification - Optimize the purification method (e.g., column chromatography, recrystallization).- Consider using a different solvent system for extraction and purification.
Issue 2: Poor Entrapment Efficiency in Nanoparticle Formulations
Potential Cause Troubleshooting Step
Drug Leakage during Formulation - Optimize the homogenization or sonication parameters (time, power).- Adjust the ratio of the drug to the carrier material.- Select a polymer or lipid with higher affinity for the Oridonin derivative.
Phase Separation - Ensure complete dissolution of the drug and polymer in the solvent system before nanoparticle formation.- Use a surfactant or stabilizer to improve the stability of the formulation.
Issue 3: Inconsistent Results in Solubility Assays
Potential Cause Troubleshooting Step
Equilibrium Not Reached - Increase the incubation time for the solubility assay to ensure equilibrium is achieved.- Use a reliable method to confirm saturation, such as visual inspection for undissolved particles and consistent concentration measurements over time.
Inaccurate Quantification - Validate the analytical method (e.g., HPLC, UV-Vis spectroscopy) for linearity, accuracy, and precision.- Prepare calibration standards carefully and run them with each batch of samples.
pH Effects - Control and measure the pH of the solvent, as the solubility of some derivatives can be pH-dependent.

Quantitative Data Summary

The following tables summarize the reported improvements in the solubility of Oridonin and its derivatives using various techniques.

Table 1: Solubility Enhancement through Structural Modification

Modification StrategyDerivativeFold Increase in SolubilityReference Solubility of OridoninReference
ThiazolationHydrochloride salt of compound 8b621.29 mg/mL
PEGylationPEG20kDa-SA-ORI4.68 - 99.2Not specified
EsterificationCompounds 15a–15e, 16a–16e>50 mg/mL (final concentration)Not specified

Table 2: Solubility Enhancement through Formulation Strategies

Formulation StrategyCarrier/MethodFold Increase in SolubilityReference Solubility of OridoninReference
Cyclodextrin Inclusion Complex2-hydroxypropyl-β-cyclodextrin (HP-β-CD)272.062 mM
Nanosuspension with CyclodextrinHP-β-CD and Poloxamer11.20.524 mg/mL

Experimental Protocols

Protocol 1: Preparation of Oridonin-γ-Cyclodextrin Inclusion Complex

This protocol describes the preparation of an Oridonin-γ-cyclodextrin inclusion complex using a freeze-drying method.

Materials:

  • Oridonin

  • γ-Cyclodextrin

  • Deionized water

  • Freeze-dryer

  • Centrifuge

Procedure:

  • Prepare a 10 mM solution of γ-cyclodextrin in deionized water.

  • Add 60 mg of Oridonin to 50 mL of the 10 mM γ-cyclodextrin solution.

  • Shake the mixture in a water bath at 150 rpm and 37 °C for 72 hours.

  • Centrifuge the solution at 8000 rpm for 15 minutes.

  • Collect the supernatant and freeze-dry it to obtain the white powder of the Oridonin-γ-cyclodextrin complex.

Protocol 2: Preparation of Oridonin Nanosuspension by High-Pressure Homogenization

This protocol outlines the preparation of an Oridonin nanosuspension to enhance its dissolution velocity.

Materials:

  • Oridonin

  • Stabilizer (e.g., Poloxamer 188, PVP K30)

  • Deionized water

  • High-pressure homogenizer

Procedure:

  • Prepare a pre-suspension by dispersing Oridonin powder in an aqueous solution of the stabilizer. The recommended ratio of drug to stabilizer is 1:5 for good stability.

  • Stir the mixture to ensure homogeneity.

  • Homogenize the pre-suspension using a high-pressure homogenizer.

  • Optimize the homogenization pressure and the number of cycles to achieve the desired particle size. For example, altering pressure and cycles can result in particle sizes ranging from approximately 103 nm to 897 nm.

  • Characterize the resulting nanosuspension for particle size, zeta potential, and morphology.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_problem Problem Identification cluster_strategy Solubility Enhancement Strategy Selection cluster_methods Methodology cluster_analysis Analysis cluster_outcome Outcome Problem Poor Aqueous Solubility of Oridonin Derivative Struct_Mod Structural Modification Problem->Struct_Mod Choose Approach Formulation Formulation Approach Problem->Formulation Choose Approach PEGylation PEGylation Struct_Mod->PEGylation Glycosylation Glycosylation Struct_Mod->Glycosylation Cyclodextrin Cyclodextrin Complexation Formulation->Cyclodextrin Nanosuspension Nanosuspension Formulation->Nanosuspension Sol_Assay Solubility Assay (HPLC/UV) PEGylation->Sol_Assay Glycosylation->Sol_Assay Cyclodextrin->Sol_Assay Nanosuspension->Sol_Assay Charac Physicochemical Characterization (DLS, SEM) Sol_Assay->Charac Outcome Enhanced Solubility & Improved Bioavailability Charac->Outcome

Caption: General workflow for enhancing the solubility of Oridonin derivatives.

oridonin_signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Cellular Effects Oridonin Oridonin PI3K PI3K Oridonin->PI3K inhibits JNK JNK Oridonin->JNK activates p38 p38 Oridonin->p38 activates Akt Akt PI3K->Akt Angiogenesis Inhibition of Angiogenesis PI3K->Angiogenesis mTOR mTOR Akt->mTOR CellCycleArrest Cell Cycle Arrest (G2/M) mTOR->CellCycleArrest Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

Caption: Simplified signaling pathways modulated by Oridonin in cancer cells.

Technical Support Center: Addressing Poor Oral Bioavailability of Oridonin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of Oridonin (B1677485) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My in vivo experiments show very low plasma concentrations of Oridonin after oral administration. What are the potential reasons for this?

A1: The poor oral bioavailability of Oridonin is a well-documented issue stemming from several key physicochemical and physiological factors:

  • Low Aqueous Solubility: Oridonin is a lipophilic compound with poor water solubility (approximately 0.75 mg/mL), which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1][2][3]

  • Poor Intestinal Permeability: While some studies suggest moderate intrinsic permeability, its low solubility is the primary barrier to efficient transport across the intestinal epithelium.[4]

  • First-Pass Metabolism: Oridonin undergoes extensive metabolism in the liver, significantly reducing the amount of unchanged drug that reaches systemic circulation.[1][5][6] The main metabolic pathways include dehydration, hydroxylation, di-hydroxylation, hydrogenation, decarboxylation, and ketone formation.[3]

  • P-glycoprotein (P-gp) Efflux: Oridonin is a substrate for the P-gp efflux pump, an ATP-binding cassette (ABC) transporter, which actively transports the compound back into the intestinal lumen, further limiting its net absorption.[3][7][8]

These factors collectively contribute to the low and variable plasma concentrations observed in preclinical studies.

Q2: How can I improve the solubility and dissolution rate of Oridonin in my experimental formulations?

A2: Several formulation strategies can be employed to enhance the solubility and dissolution of Oridonin:

  • Nanosuspensions: Reducing the particle size of Oridonin to the nanometer range increases the surface area-to-volume ratio, leading to a significant improvement in saturation solubility and dissolution velocity.[9][10] High-pressure homogenization is a common method for preparing Oridonin nanosuspensions.[9]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Encapsulating Oridonin within a lipid matrix can improve its solubility and provide a controlled release profile.[11] These formulations can be prepared using techniques like emulsion-evaporation and low-temperature solidification.[12]

  • Inclusion Complexes: Using cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with Oridonin, significantly increasing its aqueous solubility.[1]

  • Structural Modification: Chemical modifications of the Oridonin molecule, such as glycosylation, PEGylation, and amino acid modification, have been shown to improve its solubility.[1][2] For instance, the hydrochloride salt of an amino acid-modified Oridonin derivative exhibited a 62-fold improvement in aqueous solubility compared to the parent compound.[5]

Q3: My in vitro permeability assay results for Oridonin are inconsistent. What are the critical parameters to control?

A3: For consistent and reliable in vitro permeability data, particularly using the Caco-2 cell model, it is crucial to control the following parameters:

  • Cell Monolayer Integrity: The integrity of the Caco-2 cell monolayer is paramount. This should be verified by measuring the transepithelial electrical resistance (TEER) before and after the experiment. TEER values should be above a predetermined threshold (e.g., ≥ 200 Ω·cm²) to ensure the tightness of the cellular junctions.[13][14] The permeability of a fluorescent marker like Lucifer Yellow can also be used to assess monolayer integrity.[14]

  • Efflux Transporter Activity: Caco-2 cells express efflux transporters like P-gp.[14] To assess the contribution of efflux to Oridonin's transport, experiments can be conducted in the presence of a P-gp inhibitor, such as verapamil.[3][15] A significant increase in the apparent permeability coefficient (Papp) in the presence of the inhibitor indicates that Oridonin is a substrate for that efflux pump.

  • Compound Concentration and Solubility: The concentration of Oridonin in the donor compartment should not exceed its aqueous solubility in the transport buffer to avoid precipitation, which would lead to an underestimation of permeability. Using co-solvents or enabling formulations (like those mentioned in Q2) might be necessary.

  • Incubation Time and Sampling: Optimize the incubation time to ensure detectable concentrations in the receiver compartment without compromising cell viability. Samples should be taken from both donor and receiver compartments at various time points to calculate the Papp value accurately.

Q4: What are the key considerations when designing an in vivo pharmacokinetic study for a novel Oridonin formulation?

A4: A well-designed in vivo pharmacokinetic study is essential to evaluate the performance of your Oridonin formulation. Key considerations include:

  • Animal Model: Rats are a commonly used and appropriate model for initial pharmacokinetic screening of Oridonin formulations.[6][16]

  • Dosing and Administration: For oral bioavailability studies, Oridonin formulations are typically administered via oral gavage.[6] It is crucial to also include an intravenous administration group to determine the absolute bioavailability.[6] Doses should be selected based on previous studies and the expected improvement in bioavailability.

  • Blood Sampling: A sparse or serial blood sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases of the drug. Typical time points for Oridonin might include pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.[16]

  • Analytical Method: A validated and sensitive bioanalytical method, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), is required for the accurate quantification of Oridonin in plasma samples.[4][6][16]

  • Pharmacokinetic Parameters: The primary pharmacokinetic parameters to be determined include the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and elimination half-life (t1/2).[6]

Troubleshooting Guides

Issue 1: Low Entrapment Efficiency/Drug Loading of Oridonin in Nanoparticles

Potential Cause Troubleshooting Step
Poor affinity of Oridonin for the nanoparticle matrix.- Modify the nanoparticle composition. For lipid-based nanoparticles, try different lipids with varying chain lengths and saturation. For polymeric nanoparticles, consider polymers with different hydrophobic/hydrophilic properties.
Drug leakage during the formulation process.- Optimize the formulation process parameters. For emulsion-based methods, adjust the homogenization speed, time, and temperature. For solvent evaporation methods, control the rate of solvent removal.
Insufficient amount of stabilizing surfactant.- Increase the concentration of the surfactant or try a combination of surfactants to improve the stability of the formulation and prevent drug expulsion.

Issue 2: High Variability in In Vivo Pharmacokinetic Data

Potential Cause Troubleshooting Step
Inconsistent dosing.- Ensure accurate and consistent administration of the formulation. For oral gavage, use appropriate techniques to minimize variability in the delivered dose.
Variability in food intake among animals.- Fast the animals overnight before dosing to standardize the gastrointestinal conditions.
Instability of the formulation.- Characterize the stability of the formulation under the conditions of the study. Ensure that the formulation is homogeneous and does not aggregate or precipitate before administration.
Inaccurate blood sampling or sample processing.- Standardize the blood collection and processing procedures. Use appropriate anticoagulants and store plasma samples at -80°C until analysis.

Quantitative Data Summary

Table 1: Physicochemical Properties of Oridonin

PropertyValueReference
Molecular FormulaC₂₀H₂₈O₆[3]
Molecular Weight364.4 g/mol [17]
Aqueous Solubility~0.75 mg/mL[1][2][3]
logP1.66[1][2]

Table 2: Comparison of In Vivo Pharmacokinetic Parameters of Different Oridonin Formulations in Rats

FormulationDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Absolute Bioavailability (%)Reference
Oridonin Solution20p.o.-< 0.25-4.32[6]
Oridonin Solution40p.o.146.9 ± 10.171.00 ± 0.121310 ± 2904.58[3][6]
Oridonin Solution80p.o.-< 0.25-10.8[6]
Oridonin Nanosuspension20i.v.----[18]
Oridonin-Loaded NLCs25i.v.--~3-fold higher than solution-[12]

p.o. = oral administration; i.v. = intravenous administration; NLCs = Nanostructured Lipid Carriers. Note: Direct comparison of oral formulations from different studies is challenging due to variations in experimental conditions. The table provides a summary of available data.

Experimental Protocols

1. Preparation of Oridonin-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the emulsion evaporation-solidification at low-temperature method.[11]

Materials:

Procedure:

  • Dissolve Oridonin and stearic acid in the organic solvent.

  • Dissolve soybean lecithin and Pluronic F68 in purified water to form the aqueous phase.

  • Heat both the organic and aqueous phases to a temperature above the melting point of stearic acid (e.g., 75°C).

  • Add the organic phase to the aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.

  • Subject the coarse emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.

  • Quickly cool down the resulting nanoemulsion in an ice bath to solidify the lipid nanoparticles.

  • The resulting SLN dispersion can be further purified and concentrated if necessary.

2. In Vitro Caco-2 Cell Permeability Assay

This protocol provides a general workflow for assessing the permeability of Oridonin across a Caco-2 cell monolayer.[13][14][15][19][20]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Oridonin solution/formulation

  • Lucifer Yellow (for monolayer integrity testing)

  • Analytical equipment (e.g., HPLC-MS/MS)

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values above the established threshold.

  • Permeability Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Add the Oridonin solution/formulation in HBSS to the apical (donor) compartment.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.

    • At the end of the experiment, collect a sample from the apical compartment.

  • Permeability Experiment (Basolateral to Apical - B to A): To assess efflux, perform the experiment in the reverse direction by adding the Oridonin solution to the basolateral compartment and sampling from the apical compartment.

  • Sample Analysis: Analyze the concentration of Oridonin in all collected samples using a validated HPLC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.

3. In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study to evaluate an oral Oridonin formulation.[6][12][16]

Materials:

  • Wistar or Sprague-Dawley rats

  • Oridonin formulation

  • Vehicle for control group

  • Oral gavage needles

  • Blood collection tubes (e.g., with heparin or EDTA)

  • Centrifuge

  • Analytical equipment (e.g., HPLC-MS/MS)

Procedure:

  • Animal Acclimatization and Fasting: Acclimate the rats for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water before dosing.

  • Dosing:

    • Oral Group: Administer the Oridonin formulation to one group of rats via oral gavage at the desired dose.

    • Intravenous Group: Administer an Oridonin solution to another group of rats via tail vein injection to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of Oridonin in the plasma samples using a validated HPLC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as AUC, Cmax, Tmax, and t1/2. Calculate the absolute oral bioavailability using the formula: F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Signaling Pathways and Experimental Workflows

Oridonin Intestinal Absorption and Efflux

The following diagram illustrates the key pathways involved in the intestinal absorption and efflux of Oridonin. Low solubility limits dissolution, while P-glycoprotein actively transports absorbed Oridonin back into the intestinal lumen.

Oridonin_Absorption_Efflux Oridonin_Lumen Oridonin (in GI Lumen) Dissolution Dissolution Oridonin_Lumen->Dissolution Oridonin_Dissolved Dissolved Oridonin Dissolution->Oridonin_Dissolved Enterocyte Intestinal Enterocyte Oridonin_Dissolved->Enterocyte Permeation Pgp P-glycoprotein (P-gp) Bloodstream To Systemic Circulation Enterocyte->Bloodstream Absorption Passive_Diffusion Passive Diffusion Pgp->Oridonin_Lumen Efflux Oridonin_Metabolism Absorbed_Oridonin Absorbed Oridonin (from Portal Vein) Hepatocyte Hepatocyte (Liver Cell) Absorbed_Oridonin->Hepatocyte Phase_I Phase I Metabolism (e.g., Hydroxylation, Dehydrogenation) Hepatocyte->Phase_I Systemic_Circulation Systemic Circulation Hepatocyte->Systemic_Circulation Reduced Amount of Unchanged Oridonin Phase_II Phase II Metabolism (e.g., Glucuronidation) Phase_I->Phase_II Metabolites Inactive Metabolites Phase_II->Metabolites Bile Excretion into Bile Metabolites->Bile Oridonin_Formulation_Workflow Start Start: Novel Oridonin Formulation Formulation_Characterization Formulation Characterization (Particle Size, Zeta Potential, Entrapment Efficiency) Start->Formulation_Characterization In_Vitro_Solubility In Vitro Solubility & Dissolution Studies Formulation_Characterization->In_Vitro_Solubility In_Vitro_Permeability In Vitro Permeability Assay (e.g., Caco-2) In_Vitro_Solubility->In_Vitro_Permeability In_Vivo_PK In Vivo Pharmacokinetic Study in Rats (p.o. & i.v.) In_Vitro_Permeability->In_Vivo_PK Data_Analysis Data Analysis and Bioavailability Calculation In_Vivo_PK->Data_Analysis Conclusion Conclusion: Improved Bioavailability? Data_Analysis->Conclusion

References

Validation & Comparative

Oridonin: A Natural Compound's Potential in Oncology Compared to Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of preclinical data suggests Oridonin, a natural compound derived from the plant Isodon rubescens, demonstrates significant anticancer properties, positioning it as a subject of increasing interest in oncology research. This comparison guide provides an objective analysis of Oridonin's efficacy against standard chemotherapy agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Oridonin has been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and suppress tumor growth in a variety of cancer models. Its multifaceted mechanism of action, primarily involving the modulation of key signaling pathways such as PI3K/Akt and MAPK, presents a compelling case for its further investigation, both as a standalone therapy and in combination with existing treatments.

In Vitro Cytotoxicity: Oridonin vs. Standard Chemotherapy

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Oridonin compared to the standard chemotherapeutic agents Cisplatin and Doxorubicin in various cancer cell lines.

Table 1: Comparative IC50 Values of Oridonin and Cisplatin in Various Cancer Cell Lines

Cell LineCancer TypeOridonin IC50 (µM)Cisplatin IC50 (µM)Notes
A2780Ovarian Cancer-13.20 (48h)Cisplatin-sensitive cell line.
A2780/DDPOvarian Cancer-50.96 (48h)Cisplatin-resistant cell line. Oridonin in combination with Cisplatin significantly decreased the IC50 of Cisplatin in this cell line.
SKOV3/DDPOvarian Cancer-135.20 (48h)Cisplatin-resistant cell line. Oridonin in combination with Cisplatin significantly decreased the IC50 of Cisplatin in this cell line.
SGC7901Gastric Cancer-14.30Cisplatin-sensitive cell line.
SGC7901/DDPGastric Cancer-34.71Cisplatin-resistant cell line. Oridonin (20 µM) in combination with Cisplatin reduced the IC50 of Cisplatin to 14.29 µM.
KYSE30Esophageal Squamous Carcinoma--In combination, Oridonin and Cisplatin show synergistic inhibition.
KYSE510Esophageal Squamous Carcinoma--In combination, Oridonin and Cisplatin show synergistic inhibition.
TE1Esophageal Squamous Carcinoma--In combination, Oridonin and Cisplatin show synergistic inhibition.
Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Comparative IC50 Values of Oridonin and Doxorubicin in Various Cancer Cell Lines

Cell LineCancer TypeOridonin IC50 (µM)Doxorubicin IC50 (µM)Notes
Saos-2Osteosarcoma~20 (48h)~5 (48h)Both drugs reduced cell viability in a dose-dependent manner.
CCRF-CEMLeukemia1.650.24Doxorubicin is more potent in this sensitive cell line.
CEM/ADR5000Leukemia--Doxorubicin-resistant cell line. Oridonin showed a much lower degree of resistance compared to Doxorubicin.
MDA-MB-231Breast Cancer--Oridonin and Doxorubicin show synergistic cytotoxic effects.
Data is compiled from multiple sources and experimental conditions may vary.

In Vivo Antitumor Efficacy

Animal studies provide crucial insights into the potential therapeutic effects of a compound in a living organism. In xenograft models, where human cancer cells are implanted into immunodeficient mice, Oridonin has demonstrated the ability to inhibit tumor growth.

In a glioma xenograft model, administration of Oridonin at 5 mg/kg and 10 mg/kg resulted in a significant reduction in tumor volume compared to the control group. On day 27, the mean tumor volume in the 10 mg/kg Oridonin-treated mice was approximately 18.2% of that in the control group.

Furthermore, studies have shown that Oridonin can enhance the in vivo antitumor effects of standard chemotherapy drugs like Doxorubicin and Cisplatin, while also potentially mitigating some of their toxic side effects.

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which Oridonin exerts its anticancer effects is through the induction of apoptosis. This is achieved by modulating key signaling pathways that regulate cell survival and death.

Signaling Pathways Involved in Oridonin-Induced Apoptosis

Oridonin's pro-apoptotic activity is largely attributed to its influence on the PI3K/Akt and MAPK signaling pathways.

Oridonin_Apoptosis_Pathway Oridonin Oridonin PI3K PI3K Oridonin->PI3K JNK JNK Oridonin->JNK ERK ERK Oridonin->ERK p38 p38 MAPK Oridonin->p38 Bcl2 Bcl-2 Oridonin->Bcl2 Bax Bax Oridonin->Bax Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Bcl2 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Caspases Caspases Bcl2->Caspases Bax->Caspases Caspases->Apoptosis MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat cells with Oridonin or Chemotherapy Drug start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT reagent to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read end Calculate Cell Viability read->end Xenograft_Study_Workflow start Prepare human cancer cell suspension implant Subcutaneously implant cells into immunodeficient mice start->implant tumor_growth Allow tumors to reach a palpable size implant->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer Oridonin, Chemotherapy, or Vehicle (Control) randomize->treat monitor Monitor tumor volume and body weight regularly treat->monitor end Euthanize mice and analyze tumors monitor->end

A Comparative Analysis of Oridonin and Its Synthetic Analogs in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Oridonin, a natural diterpenoid isolated from the medicinal herb Rabdosia rubescens, has garnered significant attention for its potent anticancer activities. However, its clinical application has been hindered by factors such as poor solubility and moderate potency. This has spurred the development of a diverse range of synthetic analogs designed to enhance its therapeutic profile. This guide provides a comparative study of Oridonin and its promising synthetic analogs, offering a comprehensive overview of their anticancer efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.

Comparative Anticancer Activity

The primary goal in synthesizing Oridonin analogs is to improve upon the anticancer potency of the parent compound. Extensive in vitro studies have demonstrated that many of these analogs exhibit significantly lower IC50 values across various cancer cell lines compared to Oridonin. These modifications often involve alterations at the A-ring and C14-hydroxyl group of the Oridonin scaffold, leading to compounds with enhanced cytotoxicity and, in some cases, improved solubility.

For instance, modifications at the 14-O-hydroxyl group have yielded derivatives with substantially greater potency. One such analog, compound C7, demonstrated an IC50 value of 0.16 μM against HCT116 human colon cancer cells, marking a 43-fold increase in efficacy compared to Oridonin (IC50 = 6.84 μM). Similarly, the introduction of a 1,2,3-triazole moiety at the C-1 position of the A-ring resulted in an analog with potent inhibitory activities against MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values of 0.38 μM and 0.48 μM, respectively.

The following table summarizes the in vitro anticancer activities of Oridonin and a selection of its synthetic analogs against various human cancer cell lines.

Compound/AnalogCancer Cell LineIC50 (μM)Fold Improvement vs. OridoninReference
Oridonin HCT116 (Colon)6.84-
BEL7402 (Liver)>40-
HL-60 (Leukemia)31.92-
BGC-7901 (Gastric)28.35-
Analog 2 HL-60 (Leukemia)0.84~38x
Analog 3 BEL-7402 (Liver)1.00~40x
Analog 4 BGC-7901 (Gastric)1.05~27x
Analog 5 (C7) HCT-116 (Colon)0.16~43x
Analog 9 BEL-7402 (Liver)0.50>80x
Analog 13 MDA-MB-231 (Breast)0.20~147x
Analog 17 K562 (Leukemia)0.39-
BEL-7402 (Liver)1.39~29x
Analog 18 K562 (Leukemia)0.24-
BEL-7402 (Liver)0.87~46x
1-triazole derivative 10 MCF-7 (Breast)0.38-
MDA-MB-231 (Breast)0.48-

Mechanisms of Action: A Multi-faceted Approach to Cancer Cell Death

Oridonin and its analogs exert their anticancer effects through the modulation of multiple signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and autophagy.

Induction of Apoptosis

A primary mechanism of action is the induction of programmed cell death, or apoptosis. This is often achieved through the modulation of the p53-MDM2 signaling pathway. Oridonin has been shown to upregulate the expression of the tumor suppressor protein p53 and downregulate its negative regulator, MDM2. This leads to the activation of downstream targets of p53, such as the pro-apoptotic protein Bax, and the downregulation of the anti-apoptotic protein Bcl-2, ultimately triggering the caspase cascade and apoptosis.

Cell Cycle Arrest

Oridonin and its analogs can also halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase. This is often associated with the downregulation of key cell cycle regulatory proteins such as cyclin B1 and CDK1. Some analogs have also been shown to cause S and G1 phase arrest.

Inhibition of Pro-survival Signaling Pathways

The PI3K/Akt and NF-κB signaling pathways are critical for cell survival and proliferation and are often dysregulated in cancer. Oridonin and its derivatives have been demonstrated to inhibit these pathways. By suppressing the phosphorylation of Akt and inhibiting the activation of NF-κB, these compounds can effectively block pro-survival signals and sensitize cancer cells to apoptosis.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Oridonin and its analogs.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation oridonin Oridonin cytotoxicity Cytotoxicity Assay (MTT) oridonin->cytotoxicity analogs Synthetic Analogs analogs->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis Determine IC50 cell_cycle Cell Cycle Analysis (PI Staining) apoptosis->cell_cycle western_blot Western Blot cell_cycle->western_blot Investigate Mechanism xenograft Xenograft Models western_blot->xenograft

General experimental workflow for comparing Oridonin and its synthetic analogs.

p53_mdm2_pathway oridonin Oridonin & Analogs mdm2 MDM2 oridonin->mdm2 inhibition p53 p53 mdm2->p53 degradation bax Bax p53->bax activation bcl2 Bcl-2 p53->bcl2 inhibition caspases Caspases bax->caspases bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Simplified p53-MDM2 signaling pathway modulated by Oridonin and its analogs.

pi3k_akt_pathway oridonin Oridonin & Analogs pi3k PI3K oridonin->pi3k inhibition akt Akt pi3k->akt activation nfkb NF-κB akt->nfkb activation cell_survival Cell Survival & Proliferation nfkb->cell_survival

Inhibition of the PI3K/Akt signaling pathway by Oridonin and its analogs.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of Oridonin and its synthetic analogs.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of Oridonin or its synthetic analogs for 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.

Methodology:

  • Cell Treatment: Cells are treated with the compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: The cells are then incubated with Annexin V-FITC and Propidium Iodide (PI) in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of the compounds on the cell cycle distribution.

Methodology:

  • Cell Treatment: Cells are treated with the compounds for a specified time.

  • Cell Fixation: The cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To detect the expression levels of specific proteins involved in apoptosis and cell signaling pathways.

Methodology:

  • Protein Extraction: Cells are treated with the compounds, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., p53, MDM2, Bax, Bcl-2, cleaved caspase-3, Akt, p-Akt, NF-κB).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The synthetic analogs of Oridonin represent a promising avenue for the development of novel anticancer agents. Through targeted chemical modifications, researchers have successfully created compounds with significantly enhanced potency and, in some cases, improved physicochemical properties compared to the natural product. The multi-faceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and inhibition of key survival pathways, makes these compounds attractive candidates for further preclinical and clinical investigation. The experimental protocols detailed in this guide provide a standardized framework for the continued evaluation and comparison of this important class of anticancer compounds.

Oridonin's Reversal of Cisplatin Resistance in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cisplatin (B142131) stands as a cornerstone of chemotherapy for various cancers, yet the development of resistance remains a significant clinical hurdle. This guide provides a comprehensive comparison of Oridonin, a natural diterpenoid compound, and its effects on cisplatin-resistant cancer cells, benchmarked against other therapeutic alternatives. The information is supported by experimental data to aid in research and development endeavors.

Oridonin's Efficacy in Sensitizing Cancer Cells to Cisplatin

Oridonin has demonstrated a remarkable ability to resensitize cisplatin-resistant cancer cells to the cytotoxic effects of this conventional chemotherapeutic agent. This has been observed across multiple cancer types, including ovarian, gastric, and non-small cell lung cancer.

Quantitative Analysis of Oridonin's Effect

The synergistic effect of Oridonin and cisplatin is evident in the significant reduction of the half-maximal inhibitory concentration (IC50) of cisplatin in resistant cell lines.

Cancer TypeCell LineTreatmentCisplatin IC50 (µM)Fold Reversal of ResistanceReference
Ovarian Cancer A2780/DDPCisplatin alone50.97-
Cisplatin + 20 µM Oridonin26.121.95
SKOV3/DDPCisplatin alone135.20-
Cisplatin + 20 µM Oridonin73.001.85
Gastric Cancer SGC7901/DDPCisplatin alone34.71-
Cisplatin + 10 µM Oridonin27.871.25
Cisplatin + 20 µM Oridonin14.292.43

Table 1: Comparative IC50 Values of Cisplatin in Combination with Oridonin in Cisplatin-Resistant Cancer Cell Lines.

Mechanistic Insights into Oridonin's Action

Oridonin reverses cisplatin resistance through a multi-pronged approach, primarily by inducing apoptosis and modulating key signaling pathways that are often dysregulated in resistant tumors.

Induction of Apoptosis

Studies have consistently shown that Oridonin, both alone and in combination with cisplatin, significantly increases the rate of apoptosis in cisplatin-resistant cells. This is often accompanied by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.

Modulation of Signaling Pathways

Two prominent signaling pathways have been identified as key targets of Oridonin in the context of cisplatin resistance:

  • AMPK/Akt/mTOR Pathway: Oridonin has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the Akt/mTOR signaling pathway. This dual action leads to the inhibition of autophagy, a cellular process that can promote survival in cancer cells, thereby sensitizing them to cisplatin-induced apoptosis.

  • CIP2A/PP2A/Akt Pathway: In gastric cancer cells, Oridonin has been found to downregulate the cancerous inhibitor of protein phosphatase 2A (CIP2A). This leads to the reactivation of PP2A, which in turn dephosphorylates and inactivates Akt, a key driver of cell survival and proliferation.

G Oridonin's Impact on the AMPK/Akt/mTOR Pathway Oridonin Oridonin AMPK AMPK Oridonin->AMPK Activates Akt Akt Oridonin->Akt Inhibits Apoptosis Apoptosis Oridonin->Apoptosis Promotes mTOR mTOR AMPK->mTOR Inhibits Akt->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits Autophagy->Apoptosis Inhibits

Caption: Oridonin activates AMPK and inhibits the Akt/mTOR pathway.

G Oridonin's Regulation of the CIP2A/PP2A/Akt Pathway Oridonin Oridonin CIP2A CIP2A Oridonin->CIP2A Inhibits Apoptosis Apoptosis Oridonin->Apoptosis Promotes PP2A PP2A CIP2A->PP2A Inhibits Akt Akt PP2A->Akt Dephosphorylates (Inhibits) Cell_Survival Cell_Survival Akt->Cell_Survival Promotes Akt->Apoptosis Inhibits

Caption: Oridonin inhibits the CIP2A/PP2A/Akt signaling pathway.

Comparison with Alternative Therapeutic Strategies

While Oridonin shows significant promise, it is important to consider its performance in the context of other treatments for cisplatin-resistant cancers.

Treatment ModalityMechanism of ActionAdvantagesDisadvantages
Oridonin Apoptosis induction, autophagy inhibition, modulation of AMPK/Akt/mTOR and CIP2A/PP2A/Akt pathways.Natural product with multi-target effects, potential for lower toxicity.Limited clinical trial data, bioavailability may be a concern.
Taxanes (e.g., Paclitaxel) Microtubule stabilization, leading to cell cycle arrest and apoptosis.Established clinical efficacy in combination with platinum agents.Neurotoxicity and myelosuppression are common side effects.
PARP Inhibitors (e.g., Olaparib) Inhibition of poly(ADP-ribose) polymerase, particularly effective in BRCA-mutated cancers.Targeted therapy with high efficacy in specific patient populations.Efficacy is largely limited to patients with specific genetic mutations.
Immune Checkpoint Inhibitors (e.g., Pembrolizumab) Blockade of PD-1/PD-L1 pathway, restoring anti-tumor immunity.Durable responses in a subset of patients.Immune-related adverse events, not effective in all patients.

Table 2: Comparison of Oridonin with Other Treatment Modalities for Cisplatin-Resistant Cancers.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in the literature are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cisplatin-resistant cancer cells (e.g., A2780/DDP, SGC7901/DDP) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of Oridonin, cisplatin, or a combination of both for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

G Experimental Workflow for MTT Assay A Seed Cells in 96-well plate B Incubate for 24h A->B C Treat with Drugs B->C D Incubate for 24-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Add DMSO F->G H Measure Absorbance at 490nm G->H

Caption: Workflow of the MTT cell viability assay.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
  • Cell Treatment: Treat cisplatin-resistant cells with the desired concentrations of Oridonin and/or cisplatin for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis
  • Protein Extraction: Lyse the treated cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, p-Akt, Akt, CIP2A) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Oridonin presents a promising strategy to overcome cisplatin resistance in various cancers. Its ability to induce apoptosis and modulate key survival pathways, as demonstrated by robust preclinical data, warrants further investigation. This guide provides a foundational comparison to aid researchers and drug developers in evaluating the potential of Oridonin as a standalone or adjuvant therapy in the fight against chemoresistant tumors. The detailed experimental protocols and pathway diagrams serve as a practical resource for future studies in this critical area of oncology research.

Safety Operating Guide

Personal protective equipment for handling Oradon [WHO-DD]

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The substance "Oradon [WHO-DD]" was not found in available databases. This guide has been created using formaldehyde (B43269) as a representative hazardous chemical to provide a comprehensive example of the requested safety and logistical information. Researchers must consult the specific Safety Data Sheet (SDS) for any chemical they intend to use.

This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and operational plans for the handling and disposal of formaldehyde in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling formaldehyde, particularly in concentrations found in formalin (typically 37% formaldehyde), a comprehensive PPE strategy is mandatory to prevent contact, inhalation, and ingestion.

1. Hand Protection:

  • For Concentrated Solutions (>10%): Medium or heavyweight nitrile, neoprene, or butyl rubber gloves are recommended for the best protection.

  • For Dilute Solutions (≤10%): Disposable nitrile gloves may be used, but they should be changed immediately upon contamination or after each use.

  • Always wash hands thoroughly after removing gloves.

2. Eye and Face Protection:

  • Chemical safety goggles or a full-face shield must be worn to protect against splashes and vapors. Standard safety glasses are not sufficient.

3. Body Protection:

  • A laboratory coat, buttoned completely, is required.

  • For tasks with a high risk of splashing, a chemical-resistant apron with sleeves should be worn over the lab coat.

  • Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.

4. Respiratory Protection:

  • All work with formaldehyde solutions should be conducted within a certified chemical fume hood to minimize inhalation of vapors.

  • If work outside a fume hood is unavoidable and airborne concentrations may exceed exposure limits, a respirator is required. Use of a respirator necessitates enrollment in a respiratory protection program, including medical evaluation and fit testing.

Occupational Exposure Limits

Adherence to established exposure limits is critical for personnel safety. The following limits have been set by U.S. regulatory and advisory bodies.

AgencyExposure Limit TypeConcentration (ppm)Duration
OSHA Permissible Exposure Limit (PEL)0.75 ppm8-hour Time-Weighted Average (TWA)
OSHA Short-Term Exposure Limit (STEL)2 ppm15-minute period
NIOSH Recommended Exposure Limit (REL)0.016 ppm10-hour TWA
NIOSH Ceiling Limit0.1 ppm15-minute period
NIOSH Immediately Dangerous to Life or Health (IDLH)20 ppm-
  • ppm: parts per million

Operational Plan: Handling and Storage

Handling:

  • Ventilation: Always handle formaldehyde solutions in a well-ventilated area, preferably inside a chemical fume hood. Biological safety cabinets are not suitable as they do not protect from chemical vapors.

  • Avoid Inhalation: Keep containers tightly sealed when not in use.

  • Avoid Contact: Wear the appropriate PPE at all times.

  • Emergency Equipment: Know the location of the nearest eyewash station and safety shower and ensure they are accessible.

Storage:

  • Store formaldehyde in a cool, dry, well-ventilated area away from direct sunlight and heat sources.

  • Formaldehyde is incompatible with strong oxidizers, acids, alkalis, and certain metals. Store it separately from these materials to prevent violent reactions.

  • Containers, including waste containers, should always be clearly labeled and tightly closed.

Disposal Plan

Formaldehyde and materials contaminated with it are considered hazardous waste and must be disposed of according to institutional and local regulations.

  • Liquid Waste:

    • Do not pour formaldehyde down the drain.

    • Collect all liquid formaldehyde waste in a designated, labeled, and sealed hazardous waste container.

    • Some facilities may use a neutralization process, often with urea-based products, to render the formaldehyde non-hazardous before disposal. This must be done in strict accordance with established protocols, and the final solution must be tested to confirm neutralization.

  • Solid Waste:

    • All contaminated lab debris, such as gloves, pipette tips, and paper towels, must be collected in a designated hazardous waste container for solids.

  • Pickup:

    • Arrange for hazardous waste pickup through your institution's Environmental Health & Safety (EHS) department.

Experimental Protocol: Fixation of Cultured Cells with 4% Formaldehyde

This protocol describes a common procedure for fixing adherent cells for subsequent analysis, such as immunocytochemistry.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Formaldehyde solution in PBS (freshly prepared from paraformaldehyde powder is recommended)

  • Cultured cells on coverslips or in culture plates

  • Pipettes and tips

  • Waste container for formaldehyde

Procedure:

  • Preparation: If starting with paraformaldehyde (a powder), prepare the 4% formaldehyde solution in a chemical fume hood. This involves heating PBS to 60°C, dissolving the paraformaldehyde powder, and adjusting the pH. Caution: This process generates toxic vapors.

  • Aspirate Media: Carefully remove the cell culture medium from the cells using a pipette or aspirator.

  • Wash Cells: Gently wash the cells by adding PBS to the culture vessel and then removing it. Repeat this step twice. Be careful not to dislodge the cells.

  • Fixation: Add a sufficient volume of 4% formaldehyde solution to completely cover the cells.

  • Incubation: Incubate the cells in the formaldehyde solution for 15 minutes at room temperature. The optimal fixation time may vary depending on the cell type and target antigen.

  • Remove Fixative: Carefully aspirate the formaldehyde solution and collect it in the designated hazardous waste container.

  • Final Washes: Wash the cells three times with PBS, incubating for 5 minutes during each wash, to remove any residual formaldehyde.

  • Proceed to Next Step: The fixed cells are now ready for permeabilization and staining or can be stored in PBS at 4°C for a short period. From this point forward, it is critical that the cells do not dry out.

Visualizing Formaldehyde's Cellular Impact

Formaldehyde exerts its toxicity primarily by cross-linking macromolecules like proteins and DNA and by inducing oxidative stress. The following diagram illustrates a simplified workflow for a cell fixation experiment and a conceptual pathway of formaldehyde-induced cellular stress.

G cluster_0 Experimental Workflow: Cell Fixation cluster_1 Logical Relationship: Cellular Toxicity Pathway A Aspirate Culture Medium B Wash with PBS (2x) A->B C Add 4% Formaldehyde B->C D Incubate 15 min at RT C->D E Collect Waste Formaldehyde D->E F Wash with PBS (3x) E->F G Proceed to Staining F->G FA Formaldehyde Exposure Crosslink Protein & DNA Cross-linking FA->Crosslink ROS Increased Reactive Oxygen Species (ROS) FA->ROS Apoptosis Cell Cycle Arrest & Apoptosis Crosslink->Apoptosis Stress Oxidative Stress ROS->Stress Signaling Activation of Stress Pathways (e.g., NF-κB) Stress->Signaling Signaling->Apoptosis

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.